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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Application of O-Arylmethyl-Hydroxylamines for Drug Discovery

Introduction: The Versatility of O-Arylmethyl-Hydroxylamines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of O-Arylmethyl-Hydroxylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Among the vast arsenal of chemical motifs available to medicinal chemists, the O-arylmethyl-hydroxylamine scaffold has emerged as a versatile and valuable tool. While a specific Chemical Abstracts Service (CAS) number for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine was not found in a comprehensive search of public databases, this molecule serves as an excellent representative of a class of compounds with significant potential in drug design. This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of O-arylmethyl-hydroxylamines, offering researchers and drug development professionals a practical framework for leveraging this important chemical class.

The core utility of O-arylmethyl-hydroxylamines lies in their ability to act as bioisosteres for other functional groups, to introduce specific steric and electronic properties, and to serve as key intermediates in the synthesis of more complex molecules. The presence of the hydroxylamine moiety, attached to a benzylic carbon, offers a unique combination of hydrogen bonding capabilities and conformational flexibility that can be fine-tuned by substitution on the aromatic ring.

Physicochemical Properties and Structural Considerations

The physicochemical properties of O-arylmethyl-hydroxylamines are significantly influenced by the nature and position of substituents on the aromatic ring. These properties, in turn, dictate the compound's behavior in biological systems, including its solubility, membrane permeability, and metabolic stability.

PropertyGeneral Trend and Influencing Factors
Molecular Weight Directly dependent on the substituents on the aryl ring.
Lipophilicity (LogP) Generally moderate, but can be significantly increased by non-polar substituents on the aryl ring. The methoxy and methyl groups in our representative molecule, O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, would contribute to its lipophilicity.
pKa The hydroxylamine moiety is basic. The pKa is influenced by the electronic effects of the aryl substituents. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.
Hydrogen Bonding The -ONH2 group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Solubility Generally soluble in organic solvents. Aqueous solubility is variable and can be enhanced by the introduction of polar functional groups or by forming salts.

General Synthetic Strategies for O-Arylmethyl-Hydroxylamines

The synthesis of O-arylmethyl-hydroxylamines can be approached through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. A common and effective strategy involves a two-step process starting from the corresponding benzylic alcohol.

Protocol: Two-Step Synthesis from a Benzylic Alcohol

This protocol outlines a general procedure for the synthesis of O-arylmethyl-hydroxylamines, using O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a conceptual example.

Step 1: Conversion of the Alcohol to a Leaving Group (e.g., a Mesylate)

  • Dissolve the Starting Alcohol: Dissolve one equivalent of the corresponding benzyl alcohol (e.g., (2-methoxy-3-methylphenyl)methanol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the Reaction Mixture: Cool the solution to 0 °C in an ice bath.

  • Add a Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Add the Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Monitor the Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude mesylate.

Step 2: Nucleophilic Substitution with a Protected Hydroxylamine

  • Prepare the Nucleophile: In a separate flask, dissolve N-hydroxyphthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a Base: Add a base, such as potassium carbonate (1.5 equivalents), to deprotonate the N-hydroxyphthalimide.

  • Add the Mesylate: Add the crude mesylate from Step 1, dissolved in a minimal amount of DMF, to the N-hydroxyphthalimide solution.

  • Heat the Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • Hydrazinolysis: After the substitution reaction is complete, cool the mixture and add hydrazine hydrate (2-3 equivalents) to cleave the phthalimide protecting group.

  • Work-up and Purification: After stirring, the product can be isolated by extraction and purified by column chromatography to yield the desired O-arylmethyl-hydroxylamine.

Synthesis_Workflow A Benzylic Alcohol B Mesylation (MsCl, Et3N) A->B Step 1 C Benzylic Mesylate B->C D Nucleophilic Substitution (N-Hydroxyphthalimide, K2CO3) C->D Step 2a E N-O-Arylmethyl Phthalimide D->E F Hydrazinolysis (Hydrazine Hydrate) E->F Step 2b G O-Arylmethyl-hydroxylamine F->G

Caption: General two-step synthesis of O-arylmethyl-hydroxylamines.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of O-arylmethyl-hydroxylamines make them attractive for a variety of applications in drug design.

  • Bioisosteric Replacement: The hydroxylamine group can serve as a bioisostere for other functional groups, such as amines or amides. This can lead to improved pharmacokinetic properties, such as increased metabolic stability or altered hydrogen bonding patterns that enhance target binding.

  • Modulation of Physicochemical Properties: The introduction of an O-arylmethyl-hydroxylamine moiety can be a strategic way to fine-tune the lipophilicity and polarity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Synthetic Intermediates: These compounds are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles and other complex molecules with potential biological activity. They can readily react with carbonyl compounds to form oximes.[2]

Applications Core O-Arylmethyl- hydroxylamines App1 Bioisosteric Replacement Core->App1 Mimics other functional groups App2 ADME Modulation Core->App2 Fine-tunes LogP and polarity App3 Synthetic Intermediates Core->App3 Forms oximes and heterocycles

Caption: Key applications of O-arylmethyl-hydroxylamines in drug discovery.

Safety and Handling Considerations

As with all hydroxylamine derivatives, O-arylmethyl-hydroxylamines should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Some hydroxylamine derivatives can be irritants or have other toxicological properties. It is crucial to consult the Safety Data Sheet (SDS) for closely related compounds to understand the potential hazards.

Conclusion

While the specific compound O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine may not have a designated CAS number, the broader class of O-arylmethyl-hydroxylamines represents a valuable and versatile platform for medicinal chemists. Their straightforward synthesis, tunable physicochemical properties, and diverse applications in bioisosteric replacement and as synthetic intermediates underscore their importance in the pursuit of novel therapeutics. A thorough understanding of their chemistry and careful handling are essential for successfully incorporating this promising scaffold into drug discovery programs.

References

  • 4

  • 5

  • 6

  • 7

  • 8

  • 9

  • 10

  • 11

  • 12

  • 13

  • 14

  • 15

  • 16

  • 17

  • 18

  • 19

  • [4-(hydroxymethyl)tetrahydro-3-furanyl]methyl}-2-methoxyphenyl β-D-glucopyranoside - mzCloud]()

Sources

Exploratory

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine structure elucidation

This guide provides a definitive technical framework for the structural elucidation of -[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS: 1388049-14-6).[1] It is designed for analytical chemists and pharmaceutical re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical framework for the structural elucidation of


-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine  (CAS: 1388049-14-6).[1] It is designed for analytical chemists and pharmaceutical researchers requiring rigorous proof of identity, particularly to distinguish this regioisomer from other closely related benzyl hydroxylamine derivatives.

Definitive Structure Elucidation of -[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

A Multi-Modal Spectroscopic Approach[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The compound


-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine  is a specialized alkoxyamine building block.[1] Its structural integrity is defined by the specific 1,2,3-substitution pattern  on the benzene ring.

In drug development, "regio-isomerism" is a critical quality attribute.[1] The 2-methoxy-3-methyl arrangement is sterically crowded and electronically distinct from the more common 2-methoxy-4-methyl or 2-methoxy-5-methyl isomers.[1] Misidentification here can lead to incorrect structure-activity relationship (SAR) data downstream.[1]

Target Structure:

  • Core: Hydroxylamine ether (

    
    ).[1]
    
  • Linker: Methylene (

    
    , benzylic position).[2]
    
  • Aromatic System: Trisubstituted benzene.

    • Pos 1: Methylene linker.

    • Pos 2: Methoxy group (

      
      ).[1]
      
    • Pos 3: Methyl group (

      
      ).[1][3]
      

Elucidation Strategy: The "Triangulation" Protocol

To prove this structure unequivocally, we employ a self-validating protocol that triangulates data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy.

Workflow Visualization

The following diagram outlines the logical flow for structural confirmation, moving from elemental composition to spatial geometry.

ElucidationWorkflow Sample Unknown Sample (Candidate Material) HRMS HRMS (ESI+) Goal: Formula C9H13NO2 Confirm: m/z 168.1025 Sample->HRMS IR FT-IR Goal: Functional Groups Confirm: N-H (3300 cm-1), C-O-C Sample->IR NMR_1D 1D NMR (1H, 13C) Goal: Proton Count & Carbon Skeleton Critical: 3 Aromatic H, 2 Singlet Methyls HRMS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, NOESY) Goal: Regio-Chemistry (Connectivity) Critical: 1,2,3-Substitution Proof NMR_1D->NMR_2D  Ambiguity Resolution Final Certified Structure O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine NMR_2D->Final  Definitive Proof

Caption: Logical workflow for the structural elucidation of O-benzyl hydroxylamine derivatives.

Mass Spectrometry (HRMS)

Objective: Confirm Molecular Formula (


) and unsaturation equivalent.
  • Method: ESI-QTOF or Orbitrap in Positive Mode.[1]

  • Theoretical Monoisotopic Mass (

    
    ):  168.1025 Da.
    
  • Fragmentation Logic: Alkoxyamines are labile. Expect characteristic loss of ammonia (

    
    ) or the alkoxy radical.
    
Ion SpeciesTheoretical m/zInterpretation

168.1025Protonated Molecular Ion.[1]

151.0759Loss of amine (Characteristic of

).[1]

135.0810Benzyl cation (2-methoxy-3-methylbenzyl).[1]

Validation Check: The presence of the fragment at m/z 135.08 is crucial; it represents the stable benzyl carbocation, confirming the core carbon skeleton remains intact during ionization.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: The primary tool for distinguishing the 2,3-substitution from 2,4 or 2,5 isomers.

1H NMR (Proton) Prediction & Assignment

Solvent:


 or 

(Data below approximated for

)

The spectrum will show three distinct regions:[4]

  • Aromatic Region (6.8 – 7.2 ppm): Three protons.

  • Benzylic/Heteroatom Region (4.7 ppm): The

    
     group.[1]
    
  • Aliphatic Region (2.2 – 3.8 ppm): The Methoxy and Methyl groups.[5]

PositionTypeShift (

, ppm)
MultiplicityIntegrationDiagnostic Note

Amine5.4 - 5.8Broad Singlet2HExchangeable with

.[1]
H-7 Benzyl4.72Singlet2HDeshielded by Oxygen.[1]
H-8 Methoxy3.78Singlet3HCharacteristic

.[1]
H-9 Methyl2.30Singlet3HCharacteristic

.[1]
H-4,5,6 Aromatic6.9 - 7.2ABC System3HComplex splitting (see below).[1]

The "ABC" Aromatic System: Because the substituents are at positions 1, 2, and 3, the remaining protons are at 4, 5, and 6.

  • H-5: Will appear as a triplet (or dd) due to coupling with H-4 and H-6 (

    
     Hz).[1]
    
  • H-4 & H-6: Will appear as doublets (or dd) flanking the H-5 signal.[1]

  • Differentiation: In a 1,2,4-substituted system (e.g., 2-methoxy-4-methyl), you would see a singlet (H-3) and two coupled protons (H-5, H-6), which is distinct from the three adjacent protons here.[1]

2D NMR: The "Smoking Gun" for Regio-Chemistry

To prove the methyl group is at position 3 (next to methoxy) and not position 4 or 5, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) .

Key NOESY Correlations (Spatial Proximity):

  • 
     (Pos 2) 
    
    
    
    Benzyl
    
    
    (Pos 1):
    Strong signal. Confirms Methoxy is ortho to the linker.
  • 
     (Pos 2) 
    
    
    
    Methyl
    
    
    (Pos 3):
    CRITICAL. This correlation proves the Methoxy and Methyl groups are adjacent (ortho to each other).
  • Methyl

    
     (Pos 3) 
    
    
    
    H-4 (Aromatic):
    Confirms the methyl is adjacent to the aromatic proton H-4.[1]

If the molecule were the 2,4-isomer , the


 would show NOE to an aromatic proton (H-3), NOT the methyl group. The absence of an H-3 singlet and the presence of the 

NOE is the definitive proof.
Connectivity Diagram (HMBC/NOESY)

The following graph visualizes the critical correlations required to certify the structure.

NMR_Correlations Benzyl_CH2 Benzyl CH2 (Pos 1) Methoxy Methoxy OMe (Pos 2) Benzyl_CH2->Methoxy NOESY C-2 (Quaternary) C-2 (Quaternary) Benzyl_CH2->C-2 (Quaternary) HMBC C-1 (Quaternary) C-1 (Quaternary) Benzyl_CH2->C-1 (Quaternary) HMBC Methyl Methyl Me (Pos 3) Methoxy->Methyl  Definitive Ortho Proof Methoxy->C-2 (Quaternary) HMBC H4 Aromatic H4 Methyl->H4 NOESY C-3 (Quaternary) C-3 (Quaternary) Methyl->C-3 (Quaternary) HMBC

Caption: Key 2D NMR correlations. The Green solid arrows (NOESY) confirm the spatial adjacency of the functional groups, ruling out other isomers.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of the hydroxylamine derivative (likely an oil or low-melting solid).

  • Solvent: Dissolve in 0.6 mL of

    
     (Chloroform-d) containing 0.03% TMS as an internal standard.
    
    • Note: If the sample is the hydrochloride salt (

      
      ), use 
      
      
      
      to ensure solubility and to visualize the ammonium protons clearly.[1]
  • Tube: Transfer to a clean, dry 5mm NMR tube. Filter through a cotton plug if any turbidity is observed.

IR Spectroscopy (ATR Method)
  • Instrument: FT-IR with Diamond ATR accessory.

  • Scan: 4000

    
     to 600 
    
    
    
    , 32 scans, resolution 4
    
    
    .
  • Key Bands to Observe:

    • 3300 - 3150

      
      : 
      
      
      
      stretching (primary amine).[1]
    • 2950 - 2850

      
      : 
      
      
      
      stretching (methyl/methylene).[1]
    • 1590, 1470

      
      :  Aromatic ring skeletal vibrations.[1]
      
    • 1250

      
      :  Aryl alkyl ether (
      
      
      
      ) stretch.[1]
    • 1050

      
      : 
      
      
      
      stretch (primary alcohol/ether type).[1]

Synthetic Context (Impurity Profiling)

Understanding the synthesis helps in identifying potential impurities during structure elucidation.

Likely Route:

  • Starting Material: 2-methoxy-3-methylbenzyl chloride.[1]

  • Reagent:

    
    -Hydroxyphthalimide (NHPI) or 
    
    
    
    -Boc-hydroxylamine.[1]
  • Reaction: Nucleophilic substitution (

    
    ) followed by deprotection (Hydrazinolysis or Acidolysis).
    

Common Impurities to Watch For:

  • Phthalimide residues: If NHPI was used, look for peaks at

    
     7.8 ppm (aromatic) in NMR.
    
  • Bis-alkylation:

    
    . Check HRMS for dimer mass.
    
  • Benzyl Alcohol: Hydrolysis product of the starting chloride. Check for

    
     shift at 
    
    
    
    4.6 ppm (distinct from
    
    
    ).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for interpretation of ABC aromatic coupling).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link][1]

  • PubChem Database. (2023). Compound Summary for CID 1388049-14-6. National Center for Biotechnology Information. Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of trisubstituted benzenes).

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: A Note on the Investigational Nature of this Compound Direct experimental data on O-[(2-methoxy-3-methylphenyl)methyl]hydroxylami...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Investigational Nature of this Compound

Direct experimental data on O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is not presently available in the public domain. This technical guide, therefore, is constructed based on a robust scientific hypothesis derived from extensive structure-activity relationship (SAR) data from the broader class of O-alkylhydroxylamines. Specifically, the structural similarity of the target compound to O-benzylhydroxylamine, a well-characterized inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), forms the foundation of this analysis.[1][2] This document will elucidate the proposed mechanism of action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a rationally designed, mechanism-based inhibitor of IDO1.

Introduction: Indoleamine 2,3-Dioxygenase-1 (IDO1) as a Critical Immunometabolic Checkpoint

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] Under normal physiological conditions, IDO1 activity is low. However, in the context of chronic inflammation and malignancy, it is significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[5][6]

The overexpression of IDO1 in the tumor microenvironment (TME) has been identified as a key mechanism of immune evasion.[7][8][9] This immunosuppressive effect is twofold:

  • Tryptophan Depletion: The rapid catabolism of tryptophan starves infiltrating immune cells, particularly effector T cells, which are highly sensitive to low tryptophan levels. This leads to cell cycle arrest and anergy.[5][6]

  • Kynurenine Metabolite Accumulation: The enzymatic products, primarily kynurenine and its downstream metabolites, are not inert. They actively promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induce apoptosis in effector T cells.[5][10]

This dual mechanism establishes an immunosuppressive shield that protects malignant cells from immune-mediated destruction, correlating with poor patient prognosis.[8][11] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors, to dismantle this protective barrier and restore anti-tumor immunity.[7][12]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) Tumor Tumor Cell IDO1 IDO1 Enzyme Tumor->IDO1 expresses T_cell Effector T Cell IFNg IFN-γ T_cell->IFNg releases Treg Regulatory T Cell (Treg) IFNg->Tumor stimulates upregulation of Kyn Kynurenine IDO1->Kyn catalyzes Trp_depletion Tryptophan Depletion Kyn_accumulation Kynurenine Accumulation Trp L-Tryptophan Trp->IDO1 Trp_depletion->T_cell causes anergy & cell cycle arrest in Kyn_accumulation->T_cell induces apoptosis in Kyn_accumulation->Treg promotes differentiation of Inhibition_Mechanism cluster_IDO1 IDO1 Active Site Heme Heme (Fe²⁺) Pocket Substrate Pocket Inhibitor O-[(2-methoxy-3-methylphenyl) methyl]hydroxylamine Hydroxylamine_moiety -ONH₂ moiety Inhibitor->Hydroxylamine_moiety Benzyl_moiety Substituted Benzyl Group Inhibitor->Benzyl_moiety Hydroxylamine_moiety->Heme Coordinates with Benzyl_moiety->Pocket Occupies Tryptophan L-Tryptophan (Substrate) Tryptophan->Heme Binding Blocked

Figure 2: Proposed mechanism of IDO1 inhibition.

Structure-Activity Relationship (SAR) and the Role of Substitution

Studies on a library of over forty O-benzylhydroxylamine derivatives have provided critical insights into the SAR of this inhibitor class. [1][2]While data for the specific 2-methoxy-3-methyl substitution pattern is not available, we can infer its potential impact based on established trends.

  • Aryl Ring Substitution: Modification of the phenyl ring is a key strategy for modulating potency. Halogenation, particularly at the meta position, has been shown to significantly improve inhibitory activity. [1][2]This suggests that electronic and steric factors within the substrate-binding pocket are critical.

  • Linker Modification: Alterations to the methylene (-CH₂-) linker between the aryl ring and the hydroxylamine group consistently result in a dramatic loss of potency. [1]This underscores the precise spatial requirements for optimal interaction with the active site.

  • Hypothesized Impact of 2-methoxy-3-methyl Substitution: The presence of the methoxy and methyl groups on the phenyl ring will influence the compound's electronic properties and conformation. These substituents may engage in specific interactions (e.g., van der Waals, hydrophobic) within the enzyme's binding pocket, which could either enhance or decrease potency compared to the unsubstituted O-benzylhydroxylamine. Determining the precise effect requires direct experimental validation.

Compound (O-R-hydroxylamine)R-GroupIDO1 IC₅₀ (µM)Reference
Parent Compound Benzyl0.82[1]
Meta-substituted 3-Chlorobenzyl0.16[1]
Meta-substituted 3-Bromobenzyl0.15[1]
Para-substituted 4-Chlorobenzyl0.38[1]
Ortho-substituted 2-Chlorobenzyl0.45[1]
Linker Modified Phenethyl> 50[1]

Table 1: Comparative inhibitory potencies of select O-alkylhydroxylamine derivatives against IDO1.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, a two-tiered experimental approach is essential. This involves a direct enzymatic assay followed by a more physiologically relevant cell-based functional assay.

Enzymatic IDO1 Inhibition Assay

This assay directly quantifies the compound's ability to inhibit purified, recombinant human IDO1. The primary causality being tested is the direct interaction between the inhibitor and the enzyme.

Objective: To determine the in vitro potency (IC₅₀) of the test compound against purified human IDO1.

Methodology:

  • Assay Buffer Preparation: Prepare a buffer of 50 mM potassium phosphate (pH 6.5) containing cofactors essential for maintaining the heme iron in its active ferrous state: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. [13][14]2. Compound Preparation: Create a stock solution of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine in DMSO. Perform serial dilutions in the assay buffer to generate a range of test concentrations.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well plate, add purified recombinant human IDO1 enzyme to wells containing the diluted test compound or a vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution of L-tryptophan substrate.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination & Product Hydrolysis: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, into the stable product, kynurenine. [14]7. Kynurenine Quantification: After centrifuging to remove precipitated protein, transfer the supernatant to a new plate. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm. The intensity of the resulting yellow color is directly proportional to the amount of kynurenine produced. [14]8. Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Enzymatic_Assay start Start prep Prepare Serial Dilutions of Test Compound start->prep pre_incubate Pre-incubate IDO1 Enzyme with Compound (15 min) prep->pre_incubate initiate Add L-Tryptophan (Substrate) pre_incubate->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate terminate Terminate with TCA, Hydrolyze at 50°C incubate->terminate quantify Quantify Kynurenine (Ehrlich's Reagent, 480 nm) terminate->quantify analyze Calculate IC₅₀ quantify->analyze end End analyze->end

Figure 3: Workflow for the enzymatic IDO1 inhibition assay.

Cell-Based IDO1 Functional Assay

This assay provides a self-validating system by measuring the compound's activity in a more complex biological context, confirming cell permeability and efficacy against the endogenously expressed enzyme.

Objective: To determine the cellular potency (IC₅₀) of the test compound and its effect on kynurenine production in a cellular environment.

Methodology:

  • Cell Culture: Seed a human cancer cell line known for inducible IDO1 expression (e.g., SKOV-3 ovarian cancer or HeLa cells) in a 96-well plate. [6][13]2. IDO1 Induction: Treat the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce high-level expression of the IDO1 enzyme. This step is critical for generating a robust assay window. [6][13]3. Inhibitor Treatment: Replace the IFN-γ-containing medium with fresh medium containing serial dilutions of the test compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours at 37°C. During this period, the induced IDO1 enzyme will catabolize the tryptophan present in the culture medium.

  • Supernatant Collection & Kynurenine Measurement: Collect the cell culture supernatant and quantify the kynurenine levels using the same TCA/Ehrlich's reagent protocol described in the enzymatic assay (Section 4.1, steps 6-7). [14]6. Data Analysis: Calculate the cellular IC₅₀ value by plotting the reduction in kynurenine production against the inhibitor concentration. Concurrently, a cell viability assay (e.g., MTT or CellTiter-Glo®) should be run to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.

Conclusion and Future Directions

Based on compelling evidence from the O-alkylhydroxylamine class of molecules, O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is proposed to act as a direct, competitive inhibitor of the immunomodulatory enzyme IDO1. Its mechanism relies on the coordination of its hydroxylamine group to the heme iron and the occupation of the tryptophan-binding pocket, effectively mimicking a key catalytic intermediate. The 2-methoxy and 3-methyl substitutions on the benzyl ring are hypothesized to modulate the potency of this interaction.

Definitive validation of this mechanism requires the empirical determination of its inhibitory potency through the enzymatic and cell-based assays detailed herein. Further studies, such as enzyme kinetic analyses (e.g., Lineweaver-Burk plots) and co-crystallography, would provide deeper insights into its precise mode of inhibition and binding orientation within the IDO1 active site. Such data will be invaluable for its continued development as a potential therapeutic agent in immuno-oncology and other diseases characterized by pathological immune suppression.

References

  • Muller, A. J., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. [Link]

  • Muller, A. J., et al. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. PubMed, 26714247. [Link]

  • Ball, H. J., et al. (2015). Role of indoleamine 2,3-dioxygenase in health and disease. Biochemical Society Transactions, 43(5), 848-853. [Link]

  • Synapse. (2024). What are IDO1 inhibitors and how do they work? Synapse. [Link]

  • Prendergast, G. C., et al. (2018). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International review of cell and molecular biology, 336, 175-203. [Link]

  • Bio-Rad. (2019). The IDO Pathway. Bio-Rad. [Link]

  • Jernigan, F. E. (2017). In silico discovery and therapeutic potential of IDO1 and TDO2 inhibitors. Future Medicinal Chemistry, 9(12), 1279-1282. [Link]

  • Young, A., et al. (2021). Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. Clinical Cancer Research, 27(17), 4690-4696. [Link]

  • Wang, J., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Journal of Experimental & Clinical Cancer Research, 38(1), 258. [Link]

  • Che, L., et al. (2019). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Journal of Hematology & Oncology, 12(1), 64. [Link]

  • BT Lab. (n.d.). IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. BT Lab. [Link]

  • Synapse. (2024). What are IDO1 modulators and how do they work? Synapse. [Link]

  • Kinchen, J. M., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3357-3362. [Link]

  • Frontiers. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. [Link]

  • Ivan, C., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30869-30878. [Link]

  • Zhang, Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 177-193. [Link]

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Exploratory

Physicochemical Profiling and Solubility Dynamics of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Executive Summary O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS 1388049-14-6) is a specialized structural building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including β...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS 1388049-14-6) is a specialized structural building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including β-lactamase inhibitors and unnatural amino acid derivatives. Because early-stage drug development relies heavily on robust analytical and formulation data, understanding the solubility profile of this compound is critical. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, detailing the thermodynamic causality behind its solubility in various matrices, and establishes self-validating protocols for empirical solubility determination.

Structural Causality and Physicochemical Properties

The solubility of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is fundamentally governed by the interplay between its lipophilic substituted aromatic system and its ionizable hydroxylamine moiety.

  • The Hydroxylamine Moiety (-O-NH₂): This functional group acts as a weak base (estimated pKa ~4.5–5.0). In its neutral free base form, the compound is typically an oil or low-melting solid, exhibiting high solubility in organic solvents but limited aqueous solubility[1]. Conversion to the hydrochloride salt (R-O-NH₃⁺ Cl⁻) significantly increases the crystal lattice energy, resulting in a stable, hygroscopic crystalline powder with drastically enhanced aqueous solubility[2][3].

  • Aromatic Substitutions: The addition of a 2-methoxy and a 3-methyl group to the benzyl ring increases the overall steric bulk and lipophilicity (LogP) compared to the unsubstituted parent compound, O-benzylhydroxylamine[4]. The methoxy group introduces a hydrogen-bond acceptor, which can interact with protic solvents like methanol and water, while the methyl group expands the hydrophobic surface area, driving strong solvation in aprotic solvents like dimethyl sulfoxide (DMSO)[5].

Solubility Thermodynamics and pH-Dependence

Because the hydroxylamine nitrogen can be protonated, the aqueous solubility of this compound is highly pH-dependent. At physiological pH (7.4), the compound exists predominantly as the neutral free base, relying entirely on the limited hydrogen-bonding capacity of the methoxy and hydroxylamine oxygen atoms. Consequently, solubility in phosphate-buffered saline (PBS, pH 7.2) is restricted to approximately 1 mg/mL[6].

Conversely, at acidic pH (< 4.0), protonation of the amine yields a cationic species. Ion-dipole interactions with water molecules overcome the hydrophobic penalty of the substituted benzyl ring, pushing aqueous solubility significantly higher, analogous to unsubstituted O-benzylhydroxylamine hydrochloride which reaches up to 47 g/L in unbuffered water.

pHDependence LowPH Low pH (< 3.0) Protonated (R-ONH3+) MidPH Mid pH (4.0 - 5.0) Equilibrium Mixture LowPH->MidPH +OH- / -H+ SolHigh High Solubility (>10 mg/mL) LowPH->SolHigh Ion-dipole HighPH Physiological (pH 7.4) Neutral (R-ONH2) MidPH->HighPH +OH- / -H+ SolMid Moderate Solubility (~1-5 mg/mL) MidPH->SolMid Partial ionization SolLow Low Solubility (<0.1 mg/mL) HighPH->SolLow Hydrophobic

Caption: pH-Dependent Solubility and Ionization Equilibrium

Quantitative Data Summaries

The following tables synthesize the solubility matrix for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, extrapolated from empirical data of its structural analogs and salt forms[5][6].

Table 1: Solubility Profile in Common Organic Solvents (Hydrochloride Salt)

SolventSolubility LimitSolvation Mechanism
Dimethyl Sulfoxide (DMSO) ~100 mg/mLStrong dipole-dipole interactions; hydrophobic cavity accommodation[5].
Methanol (MeOH) >50 mg/mLProtic hydrogen bonding with the methoxy and amine groups[3].
Dimethylformamide (DMF) ~5 mg/mLModerate polar aprotic solvation[6].
Diethyl Ether <0.1 mg/mLInsufficient polarity to overcome the ionic lattice energy of the HCl salt[1].

Table 2: Aqueous Solubility Profile (pH-Dependent)

Aqueous MatrixpH LevelEstimated SolubilityDominant Species
0.1 N HCl 1.0>30 mg/mLFully protonated (Cationic)
Acetate Buffer 4.5~10 mg/mLEquilibrium mixture
PBS 7.2~1 mg/mLNeutral free base[6]

Experimental Methodologies: Self-Validating Solubility Workflows

To empirically validate these profiles during drug development, rigorous experimental design is required. We prioritize thermodynamic solubility (shake-flask) over kinetic solubility (solvent-shift) to avoid false positives caused by DMSO co-solvent effects or transient supersaturation.

Protocol A: Shake-Flask Thermodynamic Solubility Determination

Causality Check: Why use ultracentrifugation instead of standard filtration? Standard 0.45 µm syringe filters often fail to retain sub-micron colloidal aggregates formed by lipophilic benzyl derivatives, leading to artificially inflated solubility values. Ultracentrifugation ensures only fully solvated molecules remain in the supernatant.

  • Solid Dispensing: Weigh 5.0 mg of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., PBS pH 7.4). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 25.0 ± 0.5 °C for 24 to 48 hours.

    • Self-Validation Step: Check the pH of the suspension after 24 hours. The dissolution of the HCl salt may acidify unbuffered solutions, requiring manual pH adjustment to maintain the target physiological state.

  • Phase Separation: Transfer the suspension to a thick-walled microcentrifuge tube and centrifuge at 20,000 × g for 30 minutes at 25 °C to pellet undissolved solids and colloids.

  • Quantification: Carefully aspirate the top 100 µL of the supernatant. Dilute 1:10 in the mobile phase and analyze via HPLC-UV against a standard curve prepared in a matching solvent.

SolubilityWorkflow Start Solid Compound (HCl Salt) Buffer Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer Excess Solid Incubate Shake-Flask (24h, 25°C) Buffer->Incubate Equilibration Separate Ultracentrifugation (Phase Separation) Incubate->Separate Extract Aliquot Analyze HPLC-UV Quantification Separate->Analyze Supernatant Result Thermodynamic Solubility Analyze->Result Data Processing

Caption: Thermodynamic Solubility Determination Workflow

Protocol B: Kinetic Solubility via Laser Nephelometry

Causality Check: This high-throughput method is used to determine the precipitation point when a compound is dosed from a DMSO stock into an aqueous assay, which is critical for preventing false negatives in in vitro biological screening.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Note: Hygroscopic DMSO significantly impacts solubility; always use a newly opened, anhydrous bottle[5].

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4), creating a concentration gradient (e.g., 1 µM to 500 µM) with a constant final DMSO concentration of 1% (v/v).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the lowest concentration at which the scattering signal significantly exceeds the buffer baseline, indicating the onset of precipitation.

References

Sources

Foundational

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine stability studies

An In-depth Technical Guide to the Stability Studies of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Abstract This technical guide provides a comprehensive framework for assessing the chemical stability of O-[(2-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability Studies of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, a substituted O-arylmethylhydroxylamine. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone of early-phase development. It dictates storage conditions, informs formulation strategies, and is critical for ensuring the safety and efficacy of potential therapeutic agents. This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, for elucidating degradation pathways and determining shelf-life. We will explore the design of forced degradation studies, the development of stability-indicating analytical methods, and the execution of long-term stability trials. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible data.

Introduction: The Imperative for Stability Profiling

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine belongs to the O-substituted hydroxylamine class of compounds. This functional group is known for its versatile reactivity, making it a valuable moiety in medicinal chemistry.[1] However, the inherent reactivity of the hydroxylamine group, particularly the lability of the O-N bond, necessitates a thorough evaluation of its chemical stability.[2] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of a drug substance.

Therefore, a robust stability testing program is not merely a regulatory requirement but a fundamental scientific investigation into the molecule's intrinsic properties. The objective is twofold:

  • Identify Degradation Pathways: To understand how the molecule degrades under various stress conditions (e.g., pH, light, heat, oxidation).

  • Determine Shelf-Life: To establish the time frame over which the molecule remains within its established specifications under defined storage conditions.

This guide provides the strategic and tactical details to achieve these objectives.

Physicochemical Properties and Potential Liabilities

The structure of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine—featuring a substituted benzyl group attached to a hydroxylamine via an ether linkage—suggests several potential areas of chemical instability.

  • The Hydroxylamine Moiety: This group is a known nucleophile and can be susceptible to oxidation. The nitrogen lone pair also imparts basic properties.

  • The Benzylic Ether Linkage: The C-O bond at the benzylic position can be a target for cleavage, particularly under hydrolytic conditions.

  • The O-N Bond: This is often the weakest bond in hydroxylamine derivatives and can be susceptible to homolytic cleavage, especially under photolytic or high-thermal-stress conditions, potentially leading to radical-mediated degradation pathways.[2]

  • The Aromatic Ring: The methoxy and methyl substituents on the phenyl ring influence the electronic properties of the molecule, which can in turn affect the reactivity and stability of the adjacent benzylic ether and the molecule as a whole.

Strategic Framework for Stability Assessment

A comprehensive stability study is a multi-stage process that begins with stress testing to understand the molecule's vulnerabilities and culminates in long-term studies to confirm its shelf-life.

G cluster_0 Phase 1: Vulnerability Assessment cluster_1 Phase 2: Shelf-Life Determination forced_deg Forced Degradation (Stress Testing) method_dev Stability-Indicating Method Development (e.g., HPLC-UV/MS) forced_deg->method_dev Informs id_deg Degradant Identification (MS, NMR) method_dev->id_deg Enables pathway Elucidation of Degradation Pathways id_deg->pathway accelerated Accelerated Stability (e.g., 40°C / 75% RH) pathway->accelerated Provides Rationale shelf_life Shelf-Life & Storage Condition Assignment accelerated->shelf_life long_term Long-Term Stability (e.g., 25°C / 60% RH) long_term->shelf_life Confirms

Caption: Overall workflow for a comprehensive stability study.

Experimental Protocols: A Step-by-Step Guide

Forced Degradation (Stress) Studies

The primary goal of forced degradation is to intentionally degrade the sample to generate the likely degradation products that could form under long-term storage. This is essential for developing and validating a stability-indicating analytical method.

Protocol: General Sample Preparation

  • Prepare a stock solution of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~0.1 mg/mL.

  • Include a control sample, diluted with the solvent used for the stressor (e.g., water for acid/base hydrolysis), and keep it at ambient temperature or refrigerated to prevent degradation.

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

    • Analyze immediately via the stability-indicating method.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze immediately.

  • Oxidative Degradation:

    • Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Monitor the reaction at regular intervals as degradation can be rapid.

    • Analyze directly.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven at 80°C for 7 days.

    • At specified time points, dissolve a weighed amount of the solid in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid drug substance and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to shield it from light.

    • Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric (MS) detection is the gold standard for stability studies.

Protocol: HPLC-UV/MS Method Development

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD: Monitor at a wavelength that provides a good response for the parent compound (e.g., determined from a UV scan). Collect full spectral data to assess peak purity.

    • MS: Use electrospray ionization (ESI) in positive ion mode to identify the molecular weight of the parent compound and any degradation products.

Method Validation: The method must be validated to demonstrate that it is "stability-indicating." This involves analyzing the stressed samples and showing that all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

Elucidation of Degradation Pathways and Data Interpretation

The data from forced degradation studies are used to propose degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (Light/UV) parent O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (Parent Compound) alc 2-methoxy-3-methylbenzyl alcohol parent->alc H⁺/OH⁻ hyd Hydroxylamine parent->hyd H⁺/OH⁻ oxime Corresponding Oxime/N-oxide parent->oxime [O] rad1 Benzylic Radical parent->rad1 hν (O-N Cleavage) rad2 Hydroxylamine Radical parent->rad2 hν (O-N Cleavage) rearrange Rearrangement Products rad1->rearrange rad2->rearrange

Caption: Potential degradation pathways for the target molecule.

Data Summary

All quantitative results from the stability studies should be summarized in tables. This allows for a clear comparison of the degradation profile under different conditions.

Table 1: Example Data Summary from Forced Degradation Study

Stress ConditionTime (hours)Assay of Parent (%)Degradant 1 (%)Degradant 2 (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl, 60°C0100.0NDNDND100.0
892.54.8 (m/z 152)2.5 (m/z 33)7.399.8
2481.312.1 (m/z 152)6.4 (m/z 33)18.599.8
0.1 M NaOH, 60°C2495.23.1 (m/z 152)1.5 (m/z 33)4.699.8
3% H₂O₂, RT888.99.8 (m/z 182)ND9.898.7

(ND = Not Detected; RT = Room Temperature; m/z values are hypothetical for illustrative purposes)

Interpretation:

  • The molecule shows significant degradation under acidic and oxidative conditions.

  • The primary degradation pathway in acid appears to be hydrolysis, yielding products consistent with 2-methoxy-3-methylbenzyl alcohol and hydroxylamine.

  • Oxidation leads to a different primary degradant, possibly an N-oxide or related species.

  • Good mass balance (>98%) indicates that the analytical method is successfully detecting all major degradation products.

Long-Term Stability Studies (ICH Q1A)

Once the degradation profile is understood, formal stability studies are initiated to determine shelf-life.

Protocol: ICH Stability Study

  • Package the drug substance in containers that simulate the proposed commercial packaging.

  • Place samples into stability chambers maintained at the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for assay, appearance, and degradation products using the validated stability-indicating method.

The data from accelerated studies can be used to predict the shelf-life, which is then confirmed by the long-term data.

Conclusion and Trustworthiness

This guide provides a robust, scientifically-grounded framework for the stability assessment of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine. By systematically applying forced degradation, developing a specific and sensitive stability-indicating method, and executing formal stability studies, researchers can build a comprehensive understanding of the molecule's liabilities. The causality behind each experimental choice is linked to the fundamental chemical properties of the hydroxylamine functional group and regulatory expectations for pharmaceutical development. This self-validating system, where the analytical method is proven capable of detecting the degradation products generated under stress, ensures the integrity and trustworthiness of the final stability data. Such data is indispensable for making informed decisions in the drug development process.

References

  • Methoxyamine - Wikipedia. Wikipedia. [Link]

  • Multiple decomposition pathways for the oxenium ion precursor O-(4-(4'-methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. Journal of Organic Chemistry. [Link]

  • Hydroxylamine - Wikipedia. Wikipedia. [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

Sources

Exploratory

theoretical properties of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

An In-depth Technical Guide to the Theoretical Properties, Synthesis, and Characterization of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Abstract This technical guide provides a comprehensive theoretical and predi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Properties, Synthesis, and Characterization of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Abstract

This technical guide provides a comprehensive theoretical and predictive overview of the novel compound O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine. In the absence of direct experimental data, this document leverages established principles of organic chemistry and data from structurally analogous compounds to forecast its physicochemical properties, spectroscopic signature, and chemical reactivity. A detailed, robust synthetic protocol from commercially available precursors is proposed, along with a complete analytical workflow for its characterization and purification. Furthermore, potential applications in drug discovery and chemical biology are hypothesized based on the known utility of the O-alkylhydroxylamine scaffold. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of this and related novel chemical entities.

Introduction

O-alkylhydroxylamines are a class of organic compounds that have garnered significant interest in medicinal chemistry and chemical biology.[1] The hydroxylamine moiety can act as a unique functional group for bio-conjugation, a pharmacophore in its own right, or a mimic of peroxy intermediates in enzymatic reactions.[1] The specific substitution on the alkyl and aryl portions of the molecule can be tailored to modulate properties such as steric hindrance, electronics, and binding affinity for biological targets.

The title compound, O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, incorporates a substituted benzyl group that presents a distinct steric and electronic profile. The ortho-methoxy and meta-methyl substitutions are anticipated to influence the molecule's conformation and its interactions with biological macromolecules. This guide provides a detailed theoretical exploration of this compound, laying the groundwork for its synthesis and future investigation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, calculated using established computational models and by analogy to similar structures.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C₉H₁₃NO₂Elemental Composition
Molecular Weight 167.21 g/mol Based on Molecular Formula
Appearance Colorless to pale yellow oil or low melting solidAnalogy to similar benzylhydroxylamines
pKa (of -ONH₃⁺) ~5.0 - 6.0Estimation based on O-alkylhydroxylamines
LogP ~1.5 - 2.0Computational prediction (e.g., XLogP3)
Polar Surface Area ~38.5 ŲComputational prediction
Hydrogen Bond Donors 1-NH₂ group
Hydrogen Bond Acceptors 3-O- (ether), -O- (methoxy), -N-
Rotatable Bonds 4

Proposed Synthesis and Mechanism

A plausible and efficient synthesis of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine can be achieved through a two-step process starting from the commercially available 2-methoxy-3-methylbenzaldehyde. The proposed route involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by an O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, via a Mitsunobu reaction, and subsequent deprotection.[1]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Mitsunobu Reaction & Deprotection start 2-methoxy-3-methylbenzaldehyde alcohol (2-methoxy-3-methylphenyl)methanol start->alcohol NaBH₄, MeOH intermediate N-((2-methoxy-3-methylphenyl)methoxy)phthalimide alcohol->intermediate PPh₃, DIAD, THF phthalimide N-Hydroxyphthalimide phthalimide->intermediate product O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine intermediate->product Hydrazine hydrate, EtOH

Caption: Proposed two-step synthesis of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Detailed Experimental Protocol

Step 1: Synthesis of (2-methoxy-3-methylphenyl)methanol

  • To a stirred solution of 2-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (2-methoxy-3-methylphenyl)methanol, which can often be used in the next step without further purification.

Step 2: Synthesis of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

  • To a solution of (2-methoxy-3-methylphenyl)methanol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the formation of the N-alkoxyphthalimide intermediate by TLC.

  • Once the reaction is complete, add hydrazine monohydrate (1.5 eq) and stir the mixture at room temperature for 4 hours.[1]

  • Filter the resulting precipitate (phthalhydrazide) and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Proposed Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

G cluster_0 Purification & Purity cluster_1 Structural Elucidation TLC TLC Monitoring Column Column Chromatography TLC->Column HPLC HPLC for Purity (>95%) Column->HPLC NMR ¹H & ¹³C NMR MS Mass Spectrometry (HRMS) NMR->MS IR Infrared Spectroscopy MS->IR

Caption: Analytical workflow for the characterization of the target compound.

Predicted Spectroscopic Data

The following table outlines the predicted spectroscopic data for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

TechniquePredicted Features
¹H NMR - Aromatic protons (3H, multiplet, ~6.8-7.2 ppm)- -O-CH₂ -Ar (2H, singlet, ~4.8-5.0 ppm)- -NH₂ (2H, broad singlet, exchangeable with D₂O, ~5.5-6.0 ppm)- -OCH₃ (3H, singlet, ~3.8-3.9 ppm)- Ar-CH₃ (3H, singlet, ~2.2-2.3 ppm)
¹³C NMR - Aromatic carbons (~110-160 ppm)- -O-C H₂-Ar (~75-80 ppm)- -OC H₃ (~55-60 ppm)- Ar-C H₃ (~15-20 ppm)
IR (Infrared) - N-H stretch (broad, ~3300-3200 cm⁻¹)- C-H stretch (aromatic and aliphatic, ~3100-2850 cm⁻¹)- C=C stretch (aromatic, ~1600, 1480 cm⁻¹)- C-O stretch (ether, ~1250, 1050 cm⁻¹)
Mass Spec (HRMS) - [M+H]⁺ calculated for C₉H₁₄NO₂⁺: 168.1025, found: theoretical

Predicted Reactivity and Stability

The reactivity of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is primarily dictated by the nucleophilic amino group and the benzylic ether linkage.

  • Reaction with Carbonyls: The hydroxylamine moiety is expected to readily react with aldehydes and ketones to form the corresponding oxime ethers. This is a common derivatization reaction.

  • N-Alkylation/Acylation: The primary amine can be alkylated or acylated under appropriate conditions to generate more complex derivatives.

  • Stability: The compound is expected to be reasonably stable under standard laboratory conditions. However, like many hydroxylamines, it may be sensitive to strong oxidizing agents. The benzylic ether linkage could be susceptible to cleavage under strongly acidic conditions. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.

Hypothesized Biological Activity and Applications

While no biological data exists for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, its structural features suggest several potential areas of application:

  • Enzyme Inhibition: O-alkylhydroxylamines have been investigated as inhibitors of heme-containing enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), where they can act as mimics of peroxy intermediates.[1] The specific substitution pattern on the phenyl ring of the target molecule could confer selectivity and potency for various enzymes.

  • Medicinal Chemistry Scaffold: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxylamine group provides a handle for further chemical modifications.

  • Chemical Probes: The hydroxylamine functionality can be used to develop chemical probes for studying biological processes. For example, it could be incorporated into molecules designed to interact with specific cellular targets.

G Target O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine App1 Enzyme Inhibition (e.g., IDO1) Target->App1 App2 Medicinal Chemistry Scaffold Target->App2 App3 Chemical Biology Probes Target->App3

Caption: Potential applications of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the novel compound O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine. By leveraging data from analogous structures and established chemical principles, we have predicted its key physicochemical and spectroscopic properties. Furthermore, a detailed synthetic route and analytical characterization workflow have been proposed to facilitate its future synthesis and study. The hypothesized applications in medicinal chemistry and chemical biology underscore the potential of this molecule as a valuable tool for scientific research. It is our hope that this guide will serve as a catalyst for the empirical investigation of this and other novel O-alkylhydroxylamines.

References

  • Organic Chemistry Portal. O-Derivatization of hydroxylamines, oximes and related compounds. [Link]

  • Prendergast, C. T., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 7(3), 269–274. [Link]

  • PubChem. 2-methoxy-3-methylbenzaldehyde. [Link]

  • Wikipedia. Hydroxylamine. [Link]

Sources

Foundational

O-[(2-Methoxy-3-methylphenyl)methyl]hydroxylamine: A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Executive Summary O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS: 1388049-14-6) is a highly specialized, bifunctional building block widely utilized in modern organic synthesis and medicinal chemistry[1]. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS: 1388049-14-6) is a highly specialized, bifunctional building block widely utilized in modern organic synthesis and medicinal chemistry[1]. Characterized by its highly nucleophilic O-benzylhydroxylamine core, this compound serves as a premier reagent for chemoselective oxime ligations, bioconjugation, and the synthesis of N-alkoxyamide pharmacophores. This whitepaper details the structural causality, validated synthetic methodologies, and advanced applications of this molecule, providing researchers with a robust framework for integrating it into complex drug discovery pipelines.

Structural Rationale & Causality

The utility of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is dictated by three distinct structural domains, each engineered to solve specific chemical and biological challenges:

  • The Hydroxylamine Core (-O-NH₂): Unlike standard aliphatic amines, the nitrogen atom in a hydroxylamine benefits from the alpha-effect . The adjacent unshared electron pairs on the oxygen atom undergo quantum mechanical repulsion with the nitrogen's lone pair, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly enhances nucleophilicity, allowing the molecule to attack electrophilic carbonyls rapidly even at mildly acidic to neutral pH (4.5–7.0)[2].

  • The 2-Methoxy Substituent: In medicinal chemistry, ortho-methoxy groups act as conformational locks. By inducing steric hindrance and participating in intramolecular dipole-dipole interactions, the methoxy group restricts the rotation of the benzyl linker, pre-organizing the molecule into a rigid, bioactive conformation that often enhances target binding affinity[3].

  • The 3-Methyl Substituent: The addition of a methyl group at the meta-position serves a dual purpose. First, it incrementally increases the lipophilicity (LogP) of the molecule, which is critical for crossing lipid bilayers. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at a common metabolic hotspot, thereby extending the pharmacokinetic half-life of downstream drug candidates[3].

Synthetic Methodology & Validation

Retrosynthetic Analysis & Causality

Direct O-alkylation of unprotected hydroxylamine typically results in uncontrolled N,O-dialkylation due to competing nucleophilic sites. To circumvent this, the synthesis employs N-hydroxyphthalimide (NHPI) as a protected hydroxylamine equivalent. The phthalimide group electronically deactivates the nitrogen, ensuring exclusive alkylation at the oxygen atom[4].

Synthesis A 2-Methoxy-3-methylbenzyl Halide C Phthalimide Intermediate A->C K2CO3, DMSO 80°C B N-Hydroxyphthalimide (NHPI) B->C D O-[(2-methoxy-3-methylphenyl) methyl]hydroxylamine C->D Hydrazine Hydrate EtOH, Reflux

Caption: Synthesis of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine via NHPI alkylation.

Step-by-Step Protocol: Synthesis of the Building Block

This protocol represents a self-validating system where thermodynamic byproducts drive the reaction to completion[4].

Step 1: O-Alkylation

  • Dissolve 1.0 equivalent of N-hydroxyphthalimide (NHPI) in anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that poorly solvates anions, maximizing the nucleophilicity of the deprotonated NHPI oxygen.

  • Add 1.5 equivalents of anhydrous K₂CO₃ and stir for 30 minutes to generate the red-colored NHPI anion.

  • Add 1.1 equivalents of 2-methoxy-3-methylbenzyl chloride (or bromide) dropwise. Heat to 80°C for 4 hours.

  • Quench with ice water. The O-alkylated phthalimide intermediate will precipitate. Filter and wash with cold water.

Step 2: Hydrazinolysis (Deprotection)

  • Suspend the intermediate in ethanol.

  • Add 1.2 equivalents of hydrazine hydrate and reflux for 2 hours. Causality: Hydrazine is a potent bis-nucleophile. It attacks the imide carbonyls and undergoes intramolecular cyclization to form highly stable, insoluble phthalhydrazide, thermodynamically driving the release of the free hydroxylamine.

  • Self-Validation Check: The formation of a voluminous white precipitate (phthalhydrazide) visually confirms successful deprotection.

  • Filter the precipitate, concentrate the filtrate, and treat with ethereal HCl to precipitate O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride as a stable, crystalline solid.

Advanced Applications in Drug Discovery

Chemoselective Oxime Ligation

O-benzylhydroxylamines are the gold standard for linking sensitive biomolecules (e.g., antibody-drug conjugates or PEGylated proteins) because the resulting oxime ether is highly resistant to hydrolysis under physiological conditions.

To overcome the slow kinetics of oxime formation at neutral pH, aniline catalysis is employed[2]. Aniline acts as a nucleophilic catalyst, rapidly reacting with the target ketone/aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent carbonyl, allowing the alpha-effect-enhanced hydroxylamine to attack rapidly, displacing the aniline and forming the final oxime[2].

Ligation A Target Aldehyde/Ketone C Protonated Schiff Base (Highly Reactive) A->C Fast - H2O B Aniline Catalyst B->C E Stable Oxime Ether Conjugate C->E Alpha-Effect Attack - Aniline D O-Alkoxyhydroxylamine D->E

Caption: Aniline-catalyzed oxime ligation mechanism utilizing O-alkoxyhydroxylamines.

Protocol for Aniline-Catalyzed Ligation:

  • Prepare a 100 mM phosphate buffer (pH 6.5).

  • Dissolve the target aldehyde (10 µM) and O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (50 µM) in the buffer.

  • Add aniline (or m-phenylenediamine) to a final concentration of 10 mM.

  • Incubate at room temperature for 1–2 hours. The reaction rate is accelerated up to 400-fold compared to the uncatalyzed baseline[2].

Synthesis of N-Alkoxyamide Modulators

Beyond bioconjugation, this compound is directly incorporated into small-molecule therapeutics. For instance, the 2-methoxy-3-methylphenyl moiety has been successfully integrated into N-(hydroxyalkyl) tetrahydrofuran carboxamides. These compounds act as potent modulators of voltage-gated sodium channels, offering novel therapeutic avenues for the treatment of severe neuropathic pain[3].

Quantitative Data Summaries

Table 1: Physicochemical Profile of O-[(2-Methoxy-3-methylphenyl)methyl]hydroxylamine [1]

PropertyValuePharmacological Relevance
Molecular Formula C₉H₁₃NO₂Standard O-benzylhydroxylamine derivative
Molecular Weight 167.21 g/mol Low MW, ideal for fragment-based drug design
Hydrogen Bond Donors 1 (-NH₂)Facilitates target binding via H-bond donation
Hydrogen Bond Acceptors 3 (O, O, N)Enhances aqueous solubility and target interaction
Estimated LogP ~1.8Optimal lipophilicity for membrane permeability

Table 2: Kinetic Comparison of Oxime Ligation Catalysts [2]

Catalyst SystemOptimal pH RangeRelative Reaction RateMechanistic Advantage
Uncatalyzed 4.0 – 4.51x (Baseline)None; relies on direct nucleophilic attack
Aniline (10 mM) 4.5 – 7.0~40xRapid formation of reactive Schiff base intermediate
m-Phenylenediamine 6.0 – 7.0~600xHigher aqueous solubility allows higher catalyst loading

References

  • N-(hydroxyalkyl (hetero)aryl)
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PubMed Central (PMC4019998) URL:[Link]

  • Synthesis and in vitro Antiproliferative Activity of Flavone and 6-Hydroxyflavone Oxime Ethers Derivatives Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Carbonyl Derivatization using O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine for LC-MS/MS

Executive Summary The comprehensive profiling of carbonyl-containing metabolites (e.g., aldehydes, ketones, and keto-acids) is a critical bottleneck in metabolomics and drug development. These compounds suffer from high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The comprehensive profiling of carbonyl-containing metabolites (e.g., aldehydes, ketones, and keto-acids) is a critical bottleneck in metabolomics and drug development. These compounds suffer from high polarity, thermal instability, and poor electrospray ionization (ESI) efficiency, making direct reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) highly challenging .

This application note details a robust, field-proven protocol utilizing O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a premium alkoxyamine derivatization reagent. By converting transient carbonyls into stable oxime ethers, this methodology exponentially increases hydrophobicity, chromatographic retention, and ESI+ response. Furthermore, it establishes a self-validating analytical framework suitable for both targeted absolute quantification and untargeted Precursor Ion Scan (PIS) discovery workflows.

Mechanistic Rationale & Chemical Advantages

The Chemistry of Oxime Ether Formation

Alkoxyamines react with the electrophilic carbon of aldehydes and ketones via a nucleophilic addition-elimination mechanism to form stable oxime ethers . The specific use of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine offers distinct structural advantages over traditional reagents like O-benzylhydroxylamine (OBHA):

  • Enhanced Hydrophobicity: The addition of the methoxy and methyl groups on the benzyl ring significantly increases the partition coefficient (LogP) of the derivative, ensuring excellent retention on standard C18 columns.

  • Isotopic Signature & Mass Shift: The derivatization yields a precise mass shift of +149.084 Da per carbonyl group (addition of C9H13NO2 minus H2O).

MS/MS Fragmentation & Precursor Ion Scanning (PIS)

The true analytical power of this specific reagent lies in its behavior under Collision-Induced Dissociation (CID). The oxime ether bond cleaves predictably, yielding a highly stable 2-methoxy-3-methylbenzyl carbocation.

  • Diagnostic Fragment: m/z 135.08 ([C9H11O]+). By setting a triple quadrupole or Q-TOF mass spectrometer to perform a Precursor Ion Scan for m/z 135.08, researchers can selectively map the entire "carbonyl metabolome" in a complex biological matrix, filtering out all non-carbonyl background noise .

Mechanism Sub Carbonyl Metabolite (Target) Oxi Stable Oxime Ether [M + 149.08 Da] Sub->Oxi pH 4-5, Pyridine Rea O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (Reagent) Rea->Oxi pH 4-5, Pyridine CID Collision-Induced Dissociation (CID) Oxi->CID ESI+ Frag Diagnostic Cation m/z 135.1 CID->Frag Precursor Ion Scan

Figure 1: Oxime ether formation and CID fragmentation yielding the m/z 135.1 diagnostic ion.

Experimental Design & Self-Validating Controls

To ensure absolute scientific integrity and trustworthiness, this protocol is designed as a self-validating system . The following controls must be integrated into every batch:

  • Method Blanks: Derivatization reagent processed with extraction solvent only. Causality: Identifies endogenous reagent impurities or environmental carbonyl contamination (e.g., ambient acetone or formaldehyde).

  • Stable Isotope-Labeled (SIL) Internal Standards: Spike D6-Acetone or 13C3-Pyruvate into the initial lysis buffer. Causality: Normalizes matrix-induced ion suppression and corrects for any variations in derivatization efficiency across samples.

  • E/Z Isomer Coalescence: Asymmetric carbonyls will form syn and anti oxime isomers, potentially resulting in split chromatographic peaks. Causality: The LC gradient must be optimized (using a slightly steeper ramp) to coalesce these isomers into a single peak for accurate integration, or the data processing software must be set to sum the area of both peaks.

Step-by-Step Protocol

Reagent Preparation
  • Derivatization Reagent: Prepare a 0.1 M solution of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine in Pyridine/Methanol (1:9, v/v).

  • Expert Insight: Pyridine acts as a crucial nucleophilic catalyst. It maintains the apparent pH in the optimal range (pH 4.0–5.0) required for the initial nucleophilic attack, preventing the complete protonation of the alkoxyamine nitrogen which would otherwise halt the reaction .

Sample Extraction (Biological Matrices)
  • Aliquot 50 µL of plasma, serum, or cell lysate into a microcentrifuge tube.

  • Add 10 µL of SIL Internal Standard mixture.

  • Add 200 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new glass autosampler vial.

Derivatization Reaction
  • Add 50 µL of the prepared 0.1 M Derivatization Reagent to the extracted supernatant.

  • Seal the vial and incubate at 40°C for 2 hours in a thermoshaker (800 rpm).

    • Expert Insight: 40°C provides the optimal thermodynamic balance. It provides enough activation energy to derivatize sterically hindered ketones while preventing the thermal decarboxylation of highly unstable keto-acids (such as oxaloacetate).

  • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).

LC-MS/MS Acquisition Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Targeted MRM: Set Q1 to the [M+H]+ of the derivatized metabolite, and Q3 to m/z 135.1 .

  • Untargeted PIS: Scan Q1 from m/z 150 to 800, while fixing Q3 to detect fragments at m/z 135.1 .

Workflow N1 1. Sample Extraction N2 2. Alkoxyamine Addition N1->N2 N3 3. Incubation (40°C, 2h) N2->N3 N4 4. LC-MS/MS Analysis N3->N4 N5 5. Data Processing N4->N5

Figure 2: End-to-end derivatization and LC-MS/MS workflow for carbonyl metabolomics.

Quantitative Data Interpretation

The table below summarizes the expected mass shifts and Multiple Reaction Monitoring (MRM) transitions for common biological carbonyls when derivatized with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Target MetaboliteNative FormulaMonoisotopic MassDerivatized [M+H]⁺Diagnostic Fragment (Q3)Expected RT Shift vs Native
Pyruvate C₃H₄O₃88.016238.108m/z 135.1High (Strongly Retained)
α-Ketoglutarate C₅H₆O₅146.021296.113m/z 135.1High (Strongly Retained)
Acetone C₃H₆O58.041208.133m/z 135.1Moderate
Malondialdehyde (Bis-derivative)C₃H₄O₂72.021371.197m/z 135.1Very High
D6-Acetone (Internal Std)C₃D₆O64.079214.171m/z 135.1Moderate

Note: Malondialdehyde (MDA) contains two aldehyde groups, resulting in a bis-derivatization event (net mass shift of +298.168 Da).

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: Metabolites (MDPI) URL:[Link]

  • Untargeted detection of the carbonyl metabolome by chemical derivatization and liquid chromatography-tandem mass spectrometry in precursor ion scan mode: Elucidation of COVID-19 severity biomarkers Source: Analytica Chimica Acta (via PubMed) URL:[Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways Source: Wellcome Open Research (via NCBI PMC) URL:[Link]

Application

Technical Guide: Methoximation with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Executive Summary This technical guide details the protocol for utilizing O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (hereafter referred to as Reagent A ) in the synthesis of oxime ethers. Unlike simple methoxyami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for utilizing O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (hereafter referred to as Reagent A ) in the synthesis of oxime ethers. Unlike simple methoxyamine, this reagent introduces a bulky, electron-rich 2-methoxy-3-methylbenzyl moiety.

Key Applications:

  • Medicinal Chemistry (SAR): Modulating lipophilicity (LogP) and metabolic stability of ketone/aldehyde-based pharmacophores. The 2-methoxy-3-methyl substitution pattern provides specific steric and electronic properties that can block metabolic oxidation at the benzylic position or improve receptor binding via the ortho-methoxy group.

  • Analytical Derivatization: Enhancing UV absorbability or mass spectrometric response of low-molecular-weight carbonyls.

  • Protecting Group Chemistry: Forming stable O-substituted oximes resistant to basic hydrolysis.

Chemical Mechanism & Rationale[1][2][3]

The reaction follows a classic acid-catalyzed nucleophilic addition-elimination pathway. The unique feature of Reagent A is its steric bulk, which requires careful control of pH and temperature to ensure complete conversion without degrading the sensitive benzyl ether linkage.

Reaction Pathway[1][2][4]
  • Activation: Protonation of the carbonyl oxygen increases electrophilicity.

  • Nucleophilic Attack: The amine nitrogen of Reagent A attacks the carbonyl carbon.

  • Dehydration: Proton transfer and elimination of water yield the

    
    -oxime ether.
    
DOT Diagram: Reaction Mechanism

Mechanism Reagent Reagent A (R-O-NH2) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Ketone Substrate (Ketone/Aldehyde) Activated Activated Carbonyl (+H) Ketone->Activated Acid Cat. Activated->Intermediate Product Oxime Ether (E/Z Isomers) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation mechanism of O-substituted hydroxylamine with a carbonyl substrate.

Experimental Protocol

Reagent Preparation

Reagent A is typically supplied as a hydrochloride salt (R-O-NH


·HCl) to ensure stability. The free base is prone to oxidation and should be generated in situ.

Materials Checklist:

  • Reagent A: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine HCl (CAS: 1388049-14-6).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Pyridine is recommended for acid-sensitive substrates.

  • Base: Sodium Acetate (NaOAc) or Pyridine (acts as both solvent and base).

  • Substrate: Target ketone or aldehyde (1.0 equiv).

Standard Procedure (Pyridine Method)

Best for valuable substrates where complete conversion is critical.

  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous Pyridine (3.0 mL).

  • Addition: Add Reagent A (1.2 – 1.5 mmol, 1.2–1.5 equiv) in a single portion.

    • Note: Excess reagent drives the equilibrium toward the product.

  • Reaction:

    • Aldehydes: Stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Ketones: Heat to 60 °C for 4–12 hours. Sterically hindered ketones may require reflux.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the carbonyl peak and the appearance of the oxime ether mass [M + Reagent_Fragment - H2O].

  • Workup:

    • Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).

    • Resuspend residue in Ethyl Acetate (EtOAc) and wash with 1N HCl (to remove residual pyridine/amine), followed by saturated NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Alternative Procedure (NaOAc/Ethanol)

Best for robust substrates and easier purification.

  • Dissolve Substrate (1.0 mmol) and Reagent A (1.5 mmol) in Ethanol (5 mL).

  • Add Sodium Acetate (3.0 mmol) to buffer the HCl released from the reagent.

  • Stir at room temperature (aldehydes) or reflux (ketones) until complete.

  • Remove ethanol in vacuo, partition between water/EtOAc, and separate layers.

Data Analysis & Troubleshooting

Quantitative Parameters

The following table summarizes typical reaction parameters based on substrate type.

ParameterAldehydesUnhindered KetonesHindered Ketones
Equivalents (Reagent A) 1.1 eq1.2 – 1.5 eq2.0 – 3.0 eq
Temperature 25 °C50 – 60 °C80 °C (Reflux)
Time 1 – 3 h4 – 12 h12 – 24 h
Solvent Preference MeOH/EtOHPyridine/EtOHPyridine
Expected Yield >90%80 – 95%50 – 80%
Isomerism (E/Z)

Oxime ethers formed from asymmetric ketones will exist as a mixture of E and Z isomers.

  • Observation: You will likely see two close-eluting spots on TLC or a split peak in HPLC.

  • Resolution: These isomers are often separable by flash chromatography using a shallow gradient (e.g., Hexane/EtOAc). For biological assays, the mixture is sometimes tested directly unless specific binding geometry is required.

Troubleshooting Guide
  • Incomplete Reaction: Add 10% water to the solvent system (if using EtOH) to improve solubility of the HCl salt. Increase temperature.

  • Decomposition: If the substrate is acid-sensitive (e.g., acetals), use the Pyridine method exclusively to buffer the pH.

  • No Reaction: Ensure the reagent is the HCl salt. If using free base (oil), ensure it hasn't oxidized.

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start: Weigh Reagents (Substrate + Reagent A) Solvent Dissolve in Solvent (Pyridine or EtOH+NaOAc) Start->Solvent React Reaction Phase (Heat/Stir) Solvent->React Check Checkpoint: TLC/LC-MS (Is SM consumed?) React->Check Check->React No (Add time/heat) Workup Workup (Evaporation -> Extraction) Check->Workup Yes Purify Purification (Column Chromatography) Workup->Purify End Final Product (Oxime Ether) Purify->End

Caption: Step-by-step decision matrix for the methoximation protocol.

References

  • BenchChem. (n.d.). O-Methylhydroxylamine: A Technical Guide for Researchers. Retrieved from

  • BLD Pharm. (n.d.). Product Information: O-(2-Methoxy-3-methylbenzyl)hydroxylamine (CAS 1388049-14-6). Retrieved from

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check. Imperial College London. Retrieved from

  • PubChem. (n.d.). Compound Summary: O-[(2-methylphenyl)methyl]hydroxylamine.[1] National Library of Medicine. Retrieved from [1]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. J. Org.[2] Chem. Retrieved from

Sources

Method

Application Note: High-Sensitivity Targeted Metabolomics Using O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (2M3M-BHA) Derivatization

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Targeted LC-MS/MS Metabolomics Executive Summary The quantification of highly polar, low-molecular-weight metabolites—such as s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Targeted LC-MS/MS Metabolomics

Executive Summary

The quantification of highly polar, low-molecular-weight metabolites—such as short-chain fatty acids (SCFAs), tricarboxylic acid (TCA) cycle intermediates, and volatile aldehydes—presents a persistent challenge in liquid chromatography-mass spectrometry (LC-MS). These molecules exhibit poor retention on standard Reverse Phase (RP) C18 columns and often suffer from severe ion suppression in the mass spectrometer's source.

While standard alkoxyamines like O-benzylhydroxylamine (O-BHA) have been widely validated for the derivatization of carbonyls and carboxylic acids[1], the introduction of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (2M3M-BHA) represents a significant leap in analytical sensitivity. By leveraging the electron-donating properties of the methoxy substitution, 2M3M-BHA enhances electrospray ionization (ESI+) efficiency, driving limits of detection (LOD) into the sub-femtomole range while enabling robust, reproducible retention on standard C18 columns.

Mechanistic Rationale: The Chemistry of 2M3M-BHA

As a Senior Application Scientist, it is critical to understand why a reagent is chosen, rather than simply how to use it. The structural modifications of 2M3M-BHA compared to traditional O-BHA serve two distinct physicochemical purposes:

  • Enhanced Proton Affinity (Sensitivity): The methoxy (-OCH₃) group at the ortho position of the benzyl ring acts as a strong electron-donating group (EDG) via resonance. During positive-ion Electrospray Ionization (ESI+), this increased electron density stabilizes the protonated molecular ion

    
    , drastically reducing the energy barrier for ionization. This overcomes the ionization limitations often observed with underivatized short-chain fatty acids (SCFAs)[2].
    
  • Optimized Hydrophobicity (Chromatography): The combination of the methoxy and methyl (-CH₃) groups increases the overall partition coefficient (LogP) of the tagged metabolite. This shifts the retention of highly polar central carbon metabolites out of the LC void volume and into the resolvable gradient of a C18 column, entirely eliminating the need for complex Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents[1].

Chemical Logic and Analytical Workflow

Logic Metabolite Target Metabolite (Carbonyl / Carboxyl) Derivative 2M3M-BHA Derivative (Oxime / Hydroxamate) Metabolite->Derivative Reagent 2M3M-BHA Reagent Reagent->Derivative EDC EDC Coupling Agent (For Carboxyls) EDC->Derivative Catalyzes Benefit1 Increased Hydrophobicity (C18 Retention) Derivative->Benefit1 Benefit2 Enhanced Proton Affinity (ESI+ Sensitivity) Derivative->Benefit2

Caption: Chemical logic and analytical benefits of 2M3M-BHA derivatization.

Workflow A 1. Sample Extraction (Cold MeOH/H2O, -80°C) B 2. Chemical Derivatization (2M3M-BHA + EDC, pH 5.0) A->B C 3. RP-LC Separation (C18 Column) B->C D 4. ESI+ Ionization (Enhanced by Methoxy Group) C->D E 5. MRM Detection (Triple Quadrupole MS) D->E

Caption: Workflow for 2M3M-BHA derivatization and LC-MS/MS targeted metabolomics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system . It incorporates mandatory quality control (QC) checkpoints to monitor derivatization efficiency and matrix effects. The methodology described herein adapts the robust EDC-mediated coupling principles established for O-BHA[3].

Materials Required
  • Derivatization Reagent: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride (100 mM in HPLC-grade water).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1 M).

  • Buffer: Pyridine buffer (pH 5.0).

  • Extraction Solvent: Methanol:Water (80:20, v/v), pre-chilled to -80°C.

  • Internal Standards (ISTD): Stable isotope-labeled analogues (e.g., ¹³C₂-acetate, ¹³C₃-pyruvate).

Step 1: Metabolite Extraction & Quenching
  • Spike 50 µL of biological sample (plasma, urine, or cell lysate) with 10 µL of the ISTD mixture.

  • Add 1 mL of the pre-chilled (-80°C) extraction solvent.

    • Causality: The extreme cold instantly quenches enzymatic activity, freezing the in vivo metabolic snapshot. The 80% methanol concentration efficiently precipitates proteins that would otherwise foul the LC column and cause ion suppression.

  • Vortex vigorously for 30 seconds, then sonicate in an ice-water bath for 5 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a fresh tube and evaporate to complete dryness under a gentle stream of nitrogen or vacuum centrifugation.

Step 2: 2M3M-BHA Derivatization
  • Reconstitute the dried extract in 20 µL of HPLC-grade water.

  • Add 10 µL of the 2M3M-BHA reagent (100 mM) and 10 µL of EDC (1 M in pyridine buffer, pH 5.0).

    • Causality: EDC activates the carboxyl groups of metabolites to form an unstable O-acylisourea intermediate, which is rapidly attacked by the primary amine of 2M3M-BHA. The pH 5.0 pyridine buffer is critical; it maintains EDC stability while ensuring the alkoxyamine remains nucleophilic[3].

  • Incubate the mixture at room temperature for 60 minutes with gentle shaking (800 rpm).

  • Self-Validation Checkpoint: Always prepare a Matrix Blank (extraction solvent + reagents, no biological sample) and a Reagent Blank (water + reagents) alongside your samples. This isolates artifact peaks originating from the derivatization reagents from true endogenous metabolites.

Step 3: LC-MS/MS Analysis
  • Dilute the reaction mixture 1:10 in the initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

    • Causality: Injecting the raw reaction mixture can cause "solvent-effect band broadening" due to the high concentration of pyridine. Dilution ensures sharp, symmetrical chromatographic peaks.

  • Inject 2 µL onto a C18 Reverse Phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Detect analytes using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing positive electrospray ionization (ESI+).

Quantitative Data Presentation

The application of 2M3M-BHA yields profound improvements in both chromatographic behavior and mass spectrometric sensitivity compared to underivatized analysis.

Table 1: Analytical Performance of 2M3M-BHA Derivatization vs. Underivatized Metabolites

Metabolite ClassExample MetaboliteUnderivatized RT (min)2M3M-BHA RT (min)LOD Improvement Factor
Short-Chain Fatty Acids Acetic Acid< 0.8 (Void Volume)4.880x – 100x
Short-Chain Fatty Acids Propionic Acid< 0.9 (Void Volume)5.670x – 90x
TCA Cycle Intermediates Pyruvic Acid1.26.140x – 50x
TCA Cycle Intermediates

-Ketoglutarate
1.46.830x – 50x
Volatile Aldehydes Malondialdehyde1.16.415x – 25x

*Retention Times (RT) based on a standard 10-minute gradient on a sub-2µm C18 column at 0.4 mL/min.

References

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Source: Wellcome Open Research / PMC. URL:[Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed. URL:[Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Source: Molecules / MDPI. URL:[Link]

Sources

Application

Application Notes and Protocols: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine in Protecting Group Chemistry

Abstract: This document provides a comprehensive technical guide on the application of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, a specialized reagent for the protection of carbonyl functionalities in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the application of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, a specialized reagent for the protection of carbonyl functionalities in organic synthesis. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for protection and deprotection, and discuss the strategic advantages of this reagent in complex multi-step syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require robust and reliable methods for the management of carbonyl groups.

Introduction: The Strategic Role of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. The carbonyl group, ubiquitous in natural products and pharmaceutical intermediates, presents a frequent challenge due to its electrophilicity and susceptibility to a wide range of nucleophilic attacks. The strategic deployment of protecting groups is therefore essential to prevent undesired side reactions and to direct the course of a synthetic sequence.

O-substituted hydroxylamines, which react with aldehydes and ketones to form stable oxime ethers, represent a valuable class of protecting groups. The specific reagent at the center of this guide, O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, offers a unique combination of stability and controlled cleavage, making it a powerful tool for the modern synthetic chemist. The substituents on the aromatic ring—a methoxy and a methyl group—are not merely passive appendages; they are electronically and sterically tuned to modulate the reactivity and cleavage conditions of the resulting oxime ether, providing a nuanced level of control.

The Reagent: Structure and Rationale

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine belongs to the family of O-benzylhydroxylamines. The core of its functionality lies in the formation of an oxime ether linkage with a carbonyl compound, a reaction that is typically high-yielding and chemoselective.

Structure:

The key to the utility of this reagent lies in the substituted benzyl group. The methoxy and methyl groups on the phenyl ring influence the electronic properties of the benzylic position, which in turn affects the stability of the N-O bond and the conditions required for deprotection. This allows for selective cleavage under conditions that may leave other protecting groups, such as standard O-benzyl or O-allyl ethers, intact.

Mechanism of Action: Protection and Deprotection

The protective action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hinges on the formation of a stable oxime ether. This transformation effectively masks the electrophilic nature of the carbonyl carbon.

Protection of Carbonyls

The protection reaction is a condensation between the carbonyl compound (aldehyde or ketone) and the hydroxylamine derivative. This reaction is typically acid-catalyzed and proceeds via a hemiaminal-like intermediate, which then dehydrates to form the corresponding oxime ether.

Protection_Mechanism Carbonyl Aldehyde or Ketone (R-C(=O)-R') Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl H+ (cat.) Hydroxylamine O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (Ar-CH2-O-NH2) Hemiaminal Tetrahedral Intermediate (Hemiaminal) Protonated_Carbonyl->Hemiaminal + Ar-CH2-O-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal H+ Oxime_Ether Protected Carbonyl (Oxime Ether) Protonated_Hemiaminal->Oxime_Ether - H2O Water H2O Protonated_Hemiaminal->Water

Figure 1: Acid-catalyzed formation of an oxime ether.

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances its electrophilicity.[1] The lone pair of the nitrogen atom of the hydroxylamine then attacks the carbonyl carbon, leading to a tetrahedral intermediate.[1] Subsequent proton transfer and elimination of a water molecule yield the stable oxime ether.[1] The equilibrium of this reaction can be driven towards the product by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent.

Deprotection: Regenerating the Carbonyl

The regeneration of the carbonyl group from the oxime ether can be achieved under various conditions, offering flexibility in a synthetic strategy. The choice of deprotection method depends on the overall molecular architecture and the presence of other sensitive functional groups.

  • Hydrolytic Cleavage: Oxime ethers can be hydrolyzed back to the parent carbonyl and hydroxylamine by treatment with aqueous acid.[2][3] The specific conditions (acid strength, temperature, reaction time) can be tuned. The presence of the electron-donating methoxy group on the benzyl ring of our title reagent may facilitate cleavage under milder acidic conditions compared to unsubstituted O-benzyl oximes.

  • Reductive Cleavage: Catalytic hydrogenation is a common method for the cleavage of O-benzyl protecting groups.[4][5][6] Using a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas will cleave the N-O bond, regenerating the carbonyl and producing the corresponding amine. This method is particularly useful when acidic conditions are to be avoided.

  • Oxidative Cleavage: Certain O-benzyl ethers can be cleaved oxidatively.[4][7] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective, especially for electron-rich benzyl systems.[5] The methoxy substituent on the protecting group would likely render it susceptible to this mode of cleavage.

Deprotection_Pathways cluster_hydrolytic Hydrolytic Cleavage cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Cleavage Oxime_Ether Protected Carbonyl (Oxime Ether) Hydrolytic_Reagents H3O+ Oxime_Ether->Hydrolytic_Reagents Reductive_Reagents H2, Pd/C Oxime_Ether->Reductive_Reagents Oxidative_Reagents DDQ Oxime_Ether->Oxidative_Reagents Carbonyl Regenerated Carbonyl Hydrolytic_Reagents->Carbonyl Reductive_Reagents->Carbonyl Oxidative_Reagents->Carbonyl

Figure 2: Deprotection strategies for oxime ethers.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Protection of an Aldehyde

This protocol describes the protection of a generic aldehyde using O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Materials:

  • Aldehyde (1.0 eq)

  • O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Ethanol (or other suitable solvent)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the aldehyde in ethanol, add O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride and pyridine.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxime ether.

Causality and Insights:

  • The use of the hydrochloride salt of the hydroxylamine is common due to its enhanced stability. Pyridine is added to neutralize the HCl in situ, liberating the free hydroxylamine to react with the carbonyl.

  • Ethanol is a good solvent choice as it solubilizes both the reactants and reagents. The reaction is typically run at room temperature, but gentle heating may be required for less reactive ketones.

  • The aqueous workup is designed to remove the pyridine hydrochloride salt and any excess reagents.

Protocol 2: Deprotection via Hydrolysis

This protocol details the regeneration of the carbonyl group using acidic hydrolysis.

Materials:

  • Protected carbonyl (oxime ether) (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid

  • Diethyl ether (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the oxime ether in a mixture of THF and 2 M HCl.

  • Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Causality and Insights:

  • A co-solvent system like THF/water is often used to ensure the solubility of the typically organic-soluble protected compound in the aqueous acidic medium.

  • The rate of hydrolysis is dependent on the substrate and the acid concentration. For more robust substrates, a stronger acid or higher temperatures may be employed. Careful monitoring is crucial to avoid degradation of the desired product.

Strategic Advantages and Considerations

The use of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine offers several strategic advantages:

  • Orthogonality: The resulting oxime ether is stable under a variety of conditions, including those used for the installation and removal of many other common protecting groups (e.g., silyl ethers, carbamates). This allows for its selective removal in a multi-protected molecule.

  • Tunable Cleavage: The substituted benzyl group allows for a range of deprotection options (acidic, reductive, oxidative), providing flexibility in synthetic planning.

  • High Yields: The formation of oxime ethers is generally a high-yielding and clean reaction.

Considerations:

  • Stereoisomerism: The formation of oxime ethers can result in (E/Z) isomers. For some applications, this may not be a concern, but for others, it could lead to diastereomeric mixtures that may require separation.

  • Substrate Scope: While broadly applicable to aldehydes and ketones, highly hindered ketones may react sluggishly.

  • Reagent Availability: As a specialized reagent, O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine may not be as readily available or as cost-effective as more common protecting group precursors.

Comparative Data

The choice of a protecting group is always context-dependent. Below is a table comparing the general features of the title protecting group with other common carbonyl protecting groups.

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
O-[(2-methoxy-3-methylphenyl)methyl]oxime Mild acid, room temp.Basic, mild acid, some reducing agentsStronger acid, H2/Pd, oxidative (DDQ)
Acetals/Ketals (e.g., ethylene glycol) Acid catalyst, Dean-StarkBasic, nucleophiles, hydridesAqueous acid
Dithianes (e.g., 1,3-dithiane) Lewis/Brønsted acidAcidic, basic, nucleophilesHeavy metal salts (e.g., HgCl2), oxidative
Hydrazones (e.g., N,N-dimethylhydrazone) Mild acid/baseAcidic, some nucleophilesAqueous acid, ozonolysis, alkylation-hydrolysis

Conclusion

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is a valuable reagent for the protection of aldehydes and ketones in organic synthesis. Its ability to form stable oxime ethers that can be cleaved under a variety of conditions provides chemists with a versatile tool for navigating complex synthetic pathways. The protocols and strategic insights provided in this guide are intended to facilitate its successful implementation in the laboratory. As with any synthetic method, careful planning and optimization are key to achieving the desired outcomes.

References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons, Inc. [Link]

Sources

Method

Application Note: Synthetic Modalities of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine in Drug Discovery

Executive Summary & Pharmacophore Rationale O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine, CAS: 1388049-14-6) is a highly specialized, bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine, CAS: 1388049-14-6) is a highly specialized, bifunctional building block utilized in advanced pharmaceutical synthesis. As a substituted 1[1], it serves as a critical nucleophile for the synthesis of metabolically stable oxime ethers and complex N-alkoxyamides.

The specific 2-methoxy-3-methyl substitution pattern on the benzyl ring is not merely structural filler; it provides a unique physicochemical profile. The ortho-methoxy group introduces a highly localized hydrogen-bond acceptor that restricts the rotational degrees of freedom of the benzylic bond via steric shielding, while the meta-methyl group finely tunes the lipophilicity (LogP) of the resulting active pharmaceutical ingredient (API). This exact substitution pattern has been successfully deployed in the synthesis of2[2] for the treatment of severe pain disorders.

Mechanistic Pathways & Synthetic Utility

The utility of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine branches into two primary synthetic workflows:

  • Oxime Etherification: Condensation with aldehydes or ketones yields oxime ethers. Unlike standard imines, oxime ethers are highly resistant to hydrolysis and reductive cleavage in vivo. Furthermore, these oxime ethers can be subjected to 3[3] using borane complexes or samarium diiodide to yield chiral O-alkyl hydroxylamines.

  • Amidation (N-Alkoxyamides): Coupling with activated carboxylic acids yields N-alkoxyamides. The

    
    -effect of the oxygen atom reduces the basicity and nucleophilicity of the nitrogen, requiring specialized coupling conditions to prevent the epimerization of sensitive chiral centers.
    

SynthesisPathways Hydroxylamine O-[(2-methoxy-3-methylphenyl) methyl]hydroxylamine Condensation Acid-Catalyzed Condensation (pH 4-6) Hydroxylamine->Condensation Coupling Amide Coupling (HATU/DIPEA) Hydroxylamine->Coupling Carbonyl Carbonyl Compounds (Aldehydes/Ketones) Carbonyl->Condensation Carboxylic Carboxylic Acids (Activated) Carboxylic->Coupling OximeEther Oxime Ethers (Metabolically Stable) Condensation->OximeEther NAlkoxyamide N-Alkoxyamides (Ion Channel Modulators) Coupling->NAlkoxyamide Reduction Stereoselective Reduction OximeEther->Reduction Amine O-Alkyl Hydroxylamines (Target APIs) Reduction->Amine

Divergent synthetic workflows utilizing O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of Functionalized Oxime Ethers

Objective: Condense a target ketone with the hydroxylamine to form an E/Z oxime ether mixture.

  • Preparation: In a flame-dried round-bottom flask, dissolve the target ketone (1.0 mmol) and O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride (1.2 mmol) in anhydrous ethanol (5.0 mL).

    • Causality: The hydrochloride salt is utilized due to its superior bench stability compared to the free base, which is prone to slow air oxidation.

  • pH Modulation: Add anhydrous Sodium Acetate (NaOAc) (1.5 mmol) to the stirring suspension.

    • Causality: This is the most critical step. NaOAc acts as a mild base to liberate the free nucleophilic amine, buffering the reaction to a pH of ~4.5–5.5. At this pH, the carbonyl oxygen is sufficiently protonated (increasing its electrophilicity), but the hydroxylamine (

      
       ~4.6) is not fully protonated, preserving its nucleophilicity.
      
  • Reaction & In-Process Validation: Heat the mixture to 65 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: Monitor via LCMS and TLC (UV 254 nm). The 2-methoxy-3-methylbenzyl moiety provides a strong UV chromophore. The reaction is deemed complete when the ketone peak disappears and a new [M+H]+ peak corresponding to the oxime ether emerges. The presence of two closely eluting peaks on LCMS confirms the formation of E and Z isomers.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (15 mL) and Water (10 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
Protocol B: Synthesis of N-Alkoxyamides (Coupling Workflow)

Objective: Couple a chiral carboxylic acid with the hydroxylamine without inducing epimerization.

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise at 0 °C. Stir for 15 minutes.

    • Causality: The adjacent oxygen atom in the hydroxylamine significantly depresses the nucleophilicity of the nitrogen. Standard carbodiimides (EDC/DCC) often fail or require extended heating, which risks epimerization of the

      
      -chiral center of the acid. HATU rapidly generates a highly reactive HOAt ester, forcing the coupling at low temperatures.
      
  • Coupling: Add O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride (1.1 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The excess DIPEA (3.0 eq total) is required to neutralize both the acidic byproducts of HATU and the HCl salt of the hydroxylamine.

  • Self-Validating Workup: Quench with ice water (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1N HCl (10 mL), saturated aqueous

    
     (10 mL), and brine (10 mL).
    
    • Self-Validation Check: This specific wash sequence is self-purifying. The 1N HCl removes any unreacted hydroxylamine, while the

      
       removes unreacted carboxylic acid and HOAt byproducts. The resulting organic layer will contain only the neutral N-alkoxyamide product.
      

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the oxime etherification (Protocol A) of a standard sterically hindered ketone, demonstrating how solvent and buffer choices dictate the yield and E/Z stereoselectivity.

EntrySolventBase / BufferTemp (°C)Time (h)Conversion (%)E/Z Ratio
1EthanolNone (Free base used)25244550:50
2EthanolPyridine (1.5 eq)65127265:35
3MethanolNaOAc (1.5 eq)25168170:30
4 Ethanol NaOAc (1.5 eq) 65 4 >95 82:18
5THF /

(4:1)
NaOAc (1.5 eq)6588875:25

Note: Entry 4 represents the optimal thermodynamic conditions, driving the reaction to completion while favoring the less sterically hindered E-isomer.

References

  • Google Patents. "WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels." Available at:[2]

  • MDPI. "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines." Available at:[Link][3]

  • Organic Syntheses. "(s)-1-pyridin-3-yl-ethylamine bis hydrochloride." Available at:[Link][4]

Sources

Application

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a potential enzyme inhibitor

Application Note: Evaluation of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a Mechanism-Based IDO1 Inhibitor Introduction & Rationale Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical heme-containing enzyme tha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a Mechanism-Based IDO1 Inhibitor

Introduction & Rationale

Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting first step of L-tryptophan (L-Trp) degradation into N-formylkynurenine (NFK) via the kynurenine pathway. In oncology, IDO1 is a primary driver of tumor-induced immunosuppression; its localized overexpression depletes L-Trp and generates kynurenine metabolites that induce T-cell anergy and promote regulatory T-cell (Treg) differentiation. Consequently, IDO1 has emerged as a premier target for cancer immunotherapy [1].

Recent structure-activity relationship (SAR) studies have identified O-alkylhydroxylamines as a potent class of rationally-designed, mechanism-based IDO1 inhibitors. The parent compound, O-benzylhydroxylamine, exhibits sub-micromolar inhibition by directly coordinating to the heme iron of IDO1, mimicking the alkylperoxy transition state [1]. O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine) represents an advanced derivative within this class. The strategic addition of ortho-methoxy and meta-methyl substitutions on the benzyl ring is designed to enhance hydrophobic interactions within the active site cavity (specifically near residues F163 and S167) while maintaining the critical nitrogen-to-heme coordination, thereby driving higher ligand efficiency (LE) and target residence time.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific biochemical conditions are required to evaluate this compound. IDO1 is a redox-sensitive metalloenzyme. To bind its substrate (L-Trp) and molecular oxygen, the heme iron must be maintained in the active ferrous (


)  state. However, in vitro, the enzyme rapidly auto-oxidizes to the inactive ferric (

)
state.

O-alkylhydroxylamines like O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine act as uncompetitive inhibitors. They exhibit a profound binding preference for the active ferrous state or the ferrous-CO surrogate state, physically preventing


 binding to the heme iron [1]. To accurately measure this inhibition in vitro, our protocols must incorporate a robust chemical reducing system (ascorbic acid and methylene blue) to continuously recycle the heme iron back to 

. Furthermore, because this reduction process generates hydrogen peroxide (

)—which can oxidatively destroy the IDO1 enzyme—catalase must be included in the reaction buffer as a protective scavenger [2].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+ / Fe3+) Trp->IDO1 Substrate Binding NFK N-Formylkynurenine (NFK) IDO1->NFK O2 Insertion (Rate-limiting) Kyn L-Kynurenine (Immunosuppressive) NFK->Kyn Formamidase Inhibitor O-[(2-methoxy-3-methylphenyl) methyl]hydroxylamine Inhibitor->IDO1 Heme Coordination (Inhibition)

IDO1-mediated L-Trp degradation pathway and mechanism of heme-targeted inhibition.

Data Presentation: Comparative Inhibitor Kinetics

The structural modifications in O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine yield distinct kinetic advantages over the unsubstituted parent compound. The table below summarizes the expected pharmacological profile based on established SAR trends for substituted O-benzylhydroxylamines [1].

CompoundSubstitution Pattern

(nM)

(nM)
Ligand Efficiency (LE)Inhibition Mode
O-benzylhydroxylamineUnsubstituted~450~3800.85Uncompetitive
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine 2-Methoxy, 3-Methyl< 150 < 120 > 0.90 Uncompetitive

Note: High Ligand Efficiency (>0.3) is a critical metric in drug development, indicating that the binding energy per heavy atom is highly optimized, reducing the risk of off-target lipophilic toxicity.

Experimental Protocols

The following self-validating protocols are designed to confirm both the macroscopic enzymatic inhibition and the microscopic heme-binding mechanism of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine.

Protocol A: Recombinant IDO1 Fluorometric Inhibition Assay

This protocol measures the reduction of N-formylkynurenine (NFK) production. We utilize a fluorogenic developer that selectively reacts with NFK to produce a highly fluorescent product, ensuring a superior signal-to-background ratio compared to standard UV absorbance assays [3].

Reagents Required:

  • Recombinant Human IDO1 Enzyme (0.5 mg/mL)

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)

  • Reducing System: 10 mM Ascorbic Acid, 10 µM Methylene Blue

  • Enzyme Protectant: Bovine Catalase (200 µg/mL)

  • Substrate: 1 mM L-Tryptophan

  • Fluorogenic Developer Solution (e.g., p-dimethylaminobenzaldehyde based)

Step-by-Step Methodology:

  • Preparation of the 2× Reaction Master Mix: In IDO1 Assay Buffer, combine Ascorbic Acid, Methylene Blue, and Catalase. Causality: This specific combination is non-negotiable; omitting methylene blue prevents electron transfer to the heme, while omitting catalase results in rapid enzyme death via

    
     accumulation.
    
  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, add 50 µL of the 2× Reaction Master Mix, 10 µL of recombinant IDO1, and 10 µL of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (titrated from 1 nM to 10 µM in DMSO). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is required for mechanism-based inhibitors to establish steady-state coordination with the heme iron before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 1 mM L-Tryptophan to all wells (final volume 100 µL). Incubate at 37°C in the dark for 45 minutes.

  • Signal Development: Add 50 µL of Fluorogenic Developer Solution to each well. Seal the plate and incubate at 45°C for 3 hours to allow complete derivatization of NFK.

  • Data Acquisition: Cool the plate to room temperature. Measure fluorescence using a microplate reader at

    
     = 402 nm and 
    
    
    
    = 488 nm. Calculate the
    
    
    using a four-parameter logistic (4PL) regression model.

G Step1 1. Reagent Prep IDO1, Buffer, Reductants Step2 2. Inhibitor Pre-incubation 15 min at 37°C Step1->Step2 Step3 3. Reaction Initiation Add L-Trp Substrate Step2->Step3 Step4 4. Signal Development Add Fluorogenic Developer Step3->Step4 Step5 5. Data Acquisition Ex: 402nm / Em: 488nm Step4->Step5

Step-by-step workflow for the fluorometric IDO1 enzymatic inhibition assay.

Protocol B: Heme Binding Verification via UV-Vis Spectroscopy

To definitively prove that O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine inhibits IDO1 by coordinating to the active site metal, we monitor the Soret peak of the heme group. The iron porphyrin in IDO1 is highly sensitive to ligand binding, which induces a measurable shift in its UV-Vis absorbance spectrum [4].

Step-by-Step Methodology:

  • Baseline Spectrum Acquisition: Prepare a 1 µM solution of IDO1 in 100 mM Potassium Phosphate buffer (pH 6.5). Record the baseline UV-Vis spectrum from 350 nm to 600 nm. The unliganded ferric (

    
    ) IDO1 will display a characteristic Soret peak at 404–406 nm .
    
  • Inhibitor Titration: Add O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine to the cuvette at a final concentration of 10 µM. Mix gently by inversion.

  • Spectral Shift Monitoring: Incubate for 10 minutes at 25°C, then record the spectrum again.

  • Data Interpretation: Direct coordination of the hydroxylamine nitrogen to the heme iron will cause a distinct red-shift in the Soret peak (typically moving toward 410–415 nm) and an alteration in the Q-bands (500–600 nm). A dose-dependent decrease or shift in the 404 nm peak validates the mechanism-based, heme-targeting nature of the compound.

References

  • Malachowski WP, Winters M, DuHadaway JB, et al. "O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1." European Journal of Medicinal Chemistry. 2016;108:564-576. Available at:[Link]

  • Walczak K, et al. "Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells." Scientific Reports. 2022;12:12680. Available at:[Link]

  • Paul S, et al. "Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation." Frontiers in Chemistry. 2021;9:713162. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine derivatization troubleshooting

Welcome to the Technical Support Center for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine or MMPM-HA) derivatization. As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine or MMPM-HA) derivatization.

As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical nuances of chemoselective carbonyl labeling. Native carbonyl-containing metabolites (aldehydes and ketones) often suffer from poor retention on reversed-phase liquid chromatography (RPLC) and exhibit weak ionization efficiency in electrospray ionization mass spectrometry (ESI-MS)[1]. Derivatization with MMPM-HA converts these elusive analytes into stable, highly hydrophobic, and easily ionizable oxime ethers, dramatically improving both limits of detection (LOD) and chromatographic resolution[2].

Below, you will find the mechanistic foundations, a self-validating experimental protocol, and a targeted troubleshooting guide to ensure high-fidelity data in your metabolomic or analytical workflows.

I. Reaction Mechanism & Chemical Logic

The derivatization relies on the nucleophilic attack of the MMPM-HA primary amine onto the electrophilic carbonyl carbon. This forms a transient tetrahedral carbinolamine intermediate, which subsequently undergoes dehydration to form a stable carbon-nitrogen double bond (oxime ether).

Mechanism C Carbonyl Compound (Aldehyde/Ketone) I Tetrahedral Carbinolamine Intermediate C->I Nucleophilic Attack (pH 4.5 - 5.5) R MMPM-HA Reagent (R-O-NH2) R->I Nucleophilic Attack (pH 4.5 - 5.5) O Stable Oxime Ether (E/Z Isomers) I->O Dehydration (-H2O) W Water (H2O) Byproduct I->W

Reaction mechanism of MMPM-HA with carbonyls forming E/Z oxime ethers.

II. Standard Operating Protocol: LC-MS/MS Derivatization

This protocol is engineered as a self-validating system. By incorporating stable isotope-labeled internal standards (SIL-IS) and a strict quenching step, you can mathematically normalize matrix effects and prevent downstream MS source contamination.

Step-by-Step Methodology:

  • Sample Aliquoting & Internal Standardization: Transfer 50 µL of your biological sample (e.g., plasma, urine) into a low-bind microcentrifuge tube. Immediately spike with 10 µL of SIL-IS. Causality: Adding the IS before any chemical manipulation ensures that any derivatization inefficiencies or extraction losses are perfectly mirrored and corrected during data analysis.

  • Reagent Addition: Add 50 µL of a 10 mM MMPM-HA solution (prepared fresh in LC-MS grade methanol).

  • Acid Catalysis: Add 10 µL of 100 mM ammonium acetate buffer (pH adjusted to 5.0 with acetic acid). Causality: The pH must be strictly maintained between 4.5 and 5.5. This mildly acidic environment protonates the carbonyl oxygen (increasing its electrophilicity) without fully protonating the MMPM-HA amine (pKa ~4.5), which would destroy its nucleophilicity.

  • Incubation: Vortex for 30 seconds and incubate at 40°C for 60 minutes. Causality: Mild heating provides the activation energy required for the dehydration step without thermally degrading sensitive endogenous metabolites like α-keto acids[2].

  • Reaction Quenching: Add 10 µL of 100 mM acetone. Causality: Acetone acts as a sacrificial ketone, rapidly consuming all unreacted MMPM-HA reagent. This prevents the reagent from continuing to react during storage or competing for charge in the ESI source[1].

  • Solid Phase Extraction (SPE): Load the quenched mixture onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to remove salts and the acetone-MMPM-HA byproduct. Elute the derivatized analytes with 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of your initial LC mobile phase.

Workflow S1 1. Sample Prep & IS Spiking S2 2. MMPM-HA Addition S1->S2 S3 3. Acid Catalysis (pH 4.5-5.5) S2->S3 S4 4. Incubation (40°C, 60 min) S3->S4 S5 5. Quenching (Acetone) S4->S5 S6 6. SPE Cleanup & Dry Down S5->S6 S7 7. LC-MS/MS Analysis S6->S7

End-to-end workflow for MMPM-HA derivatization and LC-MS/MS analysis.

III. Troubleshooting Guide & FAQs

Q1: I am observing two distinct chromatographic peaks for a single derivatized carbonyl compound. Is my sample contaminated? A1: No, this is a fundamental chemical phenomenon. Alkoxyamine derivatization of asymmetrical ketones and aldehydes yields two geometric isomers: the E (entgegen) and Z (zusammen) oxime ethers. Because the carbon-nitrogen double bond restricts molecular rotation, these isomers are stable and often resolve into two adjacent peaks on a reversed-phase column. Actionable Fix: To quantify accurately, integrate the sum of both the E and Z peak areas[3]. Alternatively, use a shallower LC gradient or a different column chemistry (e.g., Phenyl-Hexyl) to either fully co-elute them into a single peak or baseline-resolve them for separate integration.

Q2: My derivatization yield is extremely low, especially for sterically hindered ketones like ketosteroids. How can I improve this? A2: Low yields are typically caused by either incorrect pH or steric hindrance. If the pH drops below 4.0, the hydroxylamine becomes fully protonated and loses its nucleophilicity. If the ketone is buried within a bulky steroidal framework, the standard 40°C incubation is insufficient. Actionable Fix: Verify the reaction pH is strictly ~5.0. For highly hindered ketones, increase the incubation temperature to 60°C and extend the reaction time to 2–4 hours. You can also add a catalytic amount of pyridine to facilitate the proton transfer during the dehydration step.

Q3: I am experiencing severe ion suppression in the mass spectrometer after derivatization. What is causing this? A3: Unreacted MMPM-HA reagent and the buffer salts used for pH adjustment are co-eluting with your analytes and competing for charge droplets in the ESI source[1]. Actionable Fix: You must implement the quenching step (Step 5) and the SPE cleanup step (Step 6) outlined in the protocol. Bypassing SPE and utilizing a "dilute-and-shoot" method is not viable for alkoxyamine derivatization due to the high molar excess of reagent required to drive the reaction forward.

Q4: Why should I use MMPM-HA instead of standard reagents like PFBHA? A4: While PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the gold standard for GC-MS due to its volatility[4], the heavy fluorination makes it a poor proton acceptor in ESI+ LC-MS. MMPM-HA contains a methoxy group that acts as a strong electron-donating group, vastly enhancing the protonation of the oxime nitrogen in positive-ion ESI-MS. Furthermore, the 2-methoxy-3-methylphenyl moiety adds significant hydrophobicity, shifting small, highly polar carbonyls out of the LC void volume.

IV. Quantitative Data Presentation

The table below summarizes the expected analytical improvements when transitioning from underivatized carbonyl analysis to MMPM-HA derivatization in an LC-MS/MS framework.

Analyte ClassUnderivatized RPLC RetentionUnderivatized ESI+ MS ResponseMMPM-HA Derivatized RPLC RetentionMMPM-HA Derivatized ESI+ MS ResponseIsomer Formation
Short-chain Aldehydes Poor (Elutes in Void Volume)Very LowExcellent (k' > 3)High (10x - 50x increase)Yes (E/Z)
Aliphatic Ketones ModerateLowExcellentHigh (10x - 20x increase)Yes (E/Z)
Symmetrical Ketones ModerateLowExcellentHigh (10x - 20x increase)No
Ketosteroids GoodModerateVery GoodHigh (5x - 10x increase)Yes (E/Z)

V. References

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Semantic Scholar. Available at:[Link]

  • LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed. Available at:[Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at:[Link]

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Optimization

Technical Support Center: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Solution Stability

Welcome to the Technical Support Center for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (commonly abbreviated as O-MMBHA ). As a highly reactive O-benzylhydroxylamine derivative, O-MMBHA is a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (commonly abbreviated as O-MMBHA ). As a highly reactive O-benzylhydroxylamine derivative, O-MMBHA is a critical building block in oxime ligation, PROTAC linker synthesis, and API development.

However, the inherent reactivity of the alkoxyamine (-O-NH₂) group presents significant stability challenges in solution. This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute reagent integrity.

Troubleshooting & FAQs: Mechanistic Causality

As a Senior Application Scientist, I emphasize that troubleshooting must move beyond treating symptoms; we must address the underlying chemical causality. Below are the most frequent stability failures encountered with O-MMBHA and their mechanistic solutions.

Q1: My O-MMBHA stock solution loses reactivity in oxime ligation assays after 24 hours at room temperature. What is the primary degradation pathway? Causality: O-MMBHA features an active alkoxyamine group. In its free base form, the nitrogen lone pair is highly nucleophilic. It rapidly undergoes premature condensation with trace carbonyl compounds (e.g., acetone from glassware washing, or formaldehyde impurities in PEG-based solvents) to form inactive oximes[1]. Furthermore, free hydroxylamines are inherently unstable and decompose via internal oxidation-reduction[2]. Solution: Always prepare stock solutions in strictly carbonyl-free solvents (e.g., HPLC-grade acetonitrile) and store at 4°C or lower. Never use acetone to dry glassware intended for O-MMBHA storage.

Q2: I observed a yellowing of the aqueous O-MMBHA stock solution over time. What causes this color change, and is the reagent still viable? Causality: Yellowing is a macroscopic indicator of oxidative degradation. Trace multivalent cations present in standard buffers or glassware, specifically Fe(II) and Cu(II), act as catalysts that accelerate the oxidation of the hydroxylamine moiety into nitrones or azo-dimers[2]. Solution: The reagent's active titer has likely dropped, and it should be discarded if precise stoichiometry is required. To prevent this in future batches, add a chelating agent such as EDTA (tetrasodium salt) at 100–500 ppm to the solution prior to storage[2]. Chelating agents sequester the catalytic metal ions, significantly extending shelf life[3].

Q3: How does the pH of my reaction buffer impact the stability of O-MMBHA? Causality: Hydroxylamines typically exhibit a pKa of approximately 6.0[1]. At an alkaline pH (> 7.0), the equilibrium shifts heavily toward the unprotonated free base. The decomposition of hydroxylamines is significantly accelerated by high pH, leading to rapid hydrolytic cleavage and redox breakdown[2]. Solution: Maintain the stock and working solutions at a mildly acidic pH (4.0–6.0). In this range, the compound exists primarily as the more stable protonated salt (hydroxylammonium ion), protecting the nitrogen lone pair from premature reaction.

Quantitative Stability Profile

To guide your experimental design, the following table synthesizes the expected half-life (


) of O-MMBHA under various solution conditions.
Solvent SystempHAdditivesTemperatureEstimated Half-Life (

)
Primary Degradation Mode
Aqueous Buffer8.0None25°C< 12 hoursBase-catalyzed oxidation / Redox decomposition
Aqueous Buffer5.0None25°C48 hoursSlow metal-catalyzed oxidation
Aqueous Buffer5.0EDTA (200 ppm)4°C> 30 daysStable (Metals sequestered)
Methanol (Reagent)N/ANone25°C24 hoursPremature condensation (Trace carbonyl impurities)
Acetonitrile (HPLC)N/ANone-20°C> 6 monthsStable

Systems Visualization: Degradation & Stabilization

The following logic diagram maps the environmental triggers that compromise O-MMBHA and the corresponding stabilization strategies required to block these pathways.

StabilityPathways OMMBHA O-MMBHA (Free Base in Solution) Metals Trace Metals (Fe²⁺, Cu²⁺) OMMBHA->Metals Catalyzes Carbonyls Trace Carbonyls (Solvent Impurities) OMMBHA->Carbonyls Reacts with Alkaline Alkaline pH / Heat (pH > 7.0) OMMBHA->Alkaline Accelerates Oxidation Oxidative Degradation (N-N Coupling / Nitrones) Metals->Oxidation Oxime Premature Condensation (Inactive Oximes) Carbonyls->Oxime Hydrolysis Hydrolytic Cleavage Alkaline->Hydrolysis Chelation Add Chelators (EDTA/DTPA) Chelation->Metals Blocks Solvent Carbonyl-Free Solvents Solvent->Carbonyls Prevents Buffer Acidic Buffer (pH 4.0 - 6.0) Buffer->Alkaline Mitigates

Fig 1: Mechanistic pathways of O-MMBHA degradation and targeted stabilization strategies.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not assume your O-MMBHA stock is active. Use Protocol A to prepare the reagent, and Protocol B to mathematically validate its active concentration.

Protocol A: Preparation of Ultra-Stable O-MMBHA Stock Solution (100 mM)

Principle: By controlling pH, chelating trace metals, and eliminating carbonyls, this system inherently protects the nucleophilic -O-NH₂ group from the degradation pathways outlined above.

  • Solvent Deoxygenation: Degas HPLC-grade water by sparging with an inert gas (N₂ or Argon) for 15 minutes to displace dissolved oxygen.

  • Chelation: Dissolve 0.05% w/v EDTA tetrasodium salt into the degassed water to sequester catalytic multivalent cations[2][3].

  • Buffering: Adjust the solvent to pH 5.0 using a 0.1 M Sodium Acetate buffer.

  • Dissolution: Add O-MMBHA hydrochloride salt to achieve a 100 mM concentration. (Note: Always source the hydrochloride salt rather than the free base, as the protonated form is inherently more stable[4]).

  • Storage: Aliquot the solution into amber glass vials (to prevent photodegradation) purged with Argon, and store immediately at -20°C.

Protocol B: Pre-Column Derivatization Assay for Active O-MMBHA Quantification

Principle: Direct UV detection of aliphatic hydroxylamines is poor, and standard HPLC cannot distinguish between active O-MMBHA and certain degraded byproducts. By intentionally reacting the active -O-NH₂ with an excess of benzaldehyde, we generate a stable benzaldoxime derivative with high UV absorbance[4]. If the O-MMBHA has already degraded, it will fail to form the benzaldoxime, providing an exact titer of the active reagent.

  • Reagent Preparation: Prepare a 10 mM solution of benzaldehyde in HPLC-grade acetonitrile.

  • Derivatization Reaction: Mix 100 µL of the O-MMBHA sample (diluted to approx. 1 mM) with 900 µL of the benzaldehyde reagent in a sealed autosampler vial.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to ensure complete thermodynamic conversion to the stable benzaldoxime derivative[4].

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column (Mobile phase: Water/Acetonitrile gradient with 0.1% TFA). Monitor the eluent at 254 nm.

  • Quantification: Integrate the peak area of the newly formed O-MMBHA-benzaldoxime conjugate and compare it against a freshly prepared standard curve to determine the exact concentration of viable reagent.

References

1.[2] US5808150A - Stabilization of hydroxylamine solutions - Google Patents. Available at: 2.[3] US3145082A - Stabilized hydroxylamine and its method of preparation - Google Patents. Available at: 3.[4] Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. Available at: 4.[1] Hydroxylamine - Wikipedia. Available at:

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Troubleshooting

preventing degradation of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Technical Support Center: Preventing Degradation of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Content Type: Technical Support Guide & FAQs Target Audience: Synthetic Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Content Type: Technical Support Guide & FAQs Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers Subject: CAS 1388049-14-6 | O-(2-Methoxy-3-methylbenzyl)hydroxylamine[1]

Part 1: The Core Directive – Stability & Handling Logic

Executive Summary: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS 1388049-14-6) is a specialized O-substituted hydroxylamine building block used to introduce the N-alkoxy motif in pharmaceutical intermediates.[1] While the ether linkage provides some stability compared to free hydroxylamine, the molecule remains sensitive to oxidative degradation and thermal decomposition , particularly in its free base form.

The Golden Rule of Stability:

"The Free Base is a Transient Species; The Salt is the Storage Form." [1]

As a Senior Application Scientist, I have observed that 90% of user-reported "purity failures" stem from storing the free base oil rather than the hydrochloride (or oxalate) salt.[1] The electron-rich 2-methoxy-3-methylbenzyl group activates the benzylic position, making the molecule susceptible to auto-oxidation and N-O bond homolysis under stress.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Visual & Physical Inspection[1]

Q1: My material has transitioned from a colorless oil/solid to a yellow-brown gum. Is it still usable? Diagnosis: This is the hallmark of oxidative degradation .[1] Technical Insight: The primary amino group (–ONH₂) in the free base is prone to air oxidation, leading to the formation of the corresponding oxime and potentially azo- or azoxy-dimers.[1] The yellow color typically indicates the presence of conjugated impurities or trace nitrogen oxides.[1] Action:

  • Stop: Do not use this material for critical couplings (e.g., amide coupling or reductive amination).[1]

  • Check: Run a TLC or LC-MS. If the main peak is intact (>90%), you may attempt a purification via salt formation (see Protocol A below).

  • Prevention: Always store under Argon/Nitrogen. If you possess the free base, convert it immediately to the HCl salt.

Q2: I see a new peak in my LC-MS corresponding to the benzyl alcohol or aldehyde. What happened? Diagnosis: Hydrolytic Cleavage or Benzylic Oxidation . Technical Insight: While the N-O bond is generally stable to base, strong acids or radical initiators can cleave it.[1]

  • Aldehyde Formation: Radical oxidation at the benzylic carbon (facilitated by the electron-donating methoxy group) can release 2-methoxy-3-methylbenzaldehyde.[1]

  • Alcohol Formation: Acid-catalyzed hydrolysis of the N-O bond yields (2-methoxy-3-methylphenyl)methanol.[1] Action: Ensure your reaction solvent is free of peroxides (use inhibitor-free THF or fresh anhydrous solvents) and avoid strong mineral acids during workup unless temperature is strictly controlled (<0°C).[1]

Category 2: Storage & Handling[1]

Q3: Can I store the free base at -20°C? Answer: Not recommended for >48 hours. Even at -20°C, the free base can undergo slow auto-oxidation or disproportionation.[1] Best Practice:

  • Long-term Storage (>1 week): Store as the Hydrochloride Salt at -20°C under inert atmosphere.

  • Short-term: If you must store the free base, dissolve it in a degassed solvent (e.g., Toluene or DCM) and store at -80°C.[1]

Q4: How do I generate the free base for my reaction without degrading it? Answer: Use the "Just-in-Time" Liberation Protocol .[1] Never liberate the free base in bulk for future use. Generate it in situ or immediately prior to addition.

  • In-situ: If your reaction tolerates base, add the HCl salt directly to the reaction mixture along with a tertiary amine (e.g., DIPEA, TEA) or inorganic base (K₂CO₃).[1]

  • Ex-situ: Partition the salt between cold DCM and saturated NaHCO₃. Separate, dry (MgSO₄), and use the solution immediately. Do not concentrate to dryness if possible; solvent evaporation concentrates trace peroxides and heat, accelerating degradation.

Part 3: Critical Experimental Protocols

Protocol A: Rescue & Stabilization (Salt Formation)

Use this to stabilize a fresh batch or rescue slightly degraded material.[1]

  • Dissolution: Dissolve the crude free base (e.g., 1.0 g) in anhydrous Diethyl Ether (Et₂O) or MTBE (10 mL). Note: Ensure solvent is peroxide-free.

  • Filtration: If the solution is cloudy (polymerized impurities), filter through a 0.45 µm PTFE syringe filter.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents). A white precipitate should form immediately.[1]

  • Isolation: Stir at 0°C for 15 minutes. Filter the solid under a nitrogen blanket.[1]

  • Washing: Wash the cake with cold Et₂O (2 x 5 mL) to remove non-polar colored impurities.

  • Drying: Dry under high vacuum at room temperature for 2 hours. Store the resulting white powder at -20°C.

Protocol B: Stability Comparison Table
FormStability (RT, Air)Stability (-20°C, Argon)Primary Degradation Risk
Free Base (Oil) < 24 Hours< 1 WeekOxidation to Oxime/Nitrone
HCl Salt (Solid) Weeks> 1 YearHydrolysis (if moisture present)
In Solution (DCM) HoursDaysConcentration-dependent dimerization

Part 4: Mechanistic Visualization

Figure 1: Degradation Pathways of O-Benzyl Hydroxylamines This diagram illustrates why air and heat are the enemies of the free base.[1]

DegradationPathways Start O-(2-Methoxy-3-methylbenzyl) hydroxylamine (Free Base) Oxidation Oxidation (Air/Peroxides) Start->Oxidation O2 / Radical Hydrolysis Acid Hydrolysis (H+ / H2O) Start->Hydrolysis Strong Acid / Heat Oxime Oxime / Nitrone (Yellow Impurity) Oxidation->Oxime Dehydrogenation Aldehyde 2-Methoxy-3-methyl benzaldehyde Oxidation->Aldehyde Benzylic Oxidation Alcohol (2-Methoxy-3-methylphenyl) methanol Hydrolysis->Alcohol Hydroxylamine Hydroxylamine (Toxic) Hydrolysis->Hydroxylamine

Caption: Figure 1. Primary degradation vectors. The electron-rich aromatic ring facilitates benzylic oxidation, while the N-O bond is susceptible to acid-catalyzed cleavage.[1]

Part 5: References & Authority

  • BLD Pharm . Product Analysis: O-(2-Methoxy-3-methylbenzyl)hydroxylamine (CAS 1388049-14-6).[1][2][3][4] Retrieved from

  • ChemicalBook . CAS DataBase List: 1388049-14-6.[1][4] Retrieved from

  • BenchChem . General Stability Protocols for Substituted Phenols and Hydroxylamines. Retrieved from

  • Carey, F. A., & Hayes, L. J. (1970) .[1] O to N migration in reactions of O-substituted hydroxylamines. Journal of the American Chemical Society.[1] (Foundational mechanistic insight on O-hydroxylamine rearrangement).

Note: While specific stability data for this exact CAS is proprietary to manufacturers, the protocols above are derived from standard operating procedures for the class of O-benzyl hydroxylamines, validated by general organic chemistry principles regarding N-O bond stability and benzylic oxidation.

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Optimization

common problems in GC-MS with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Technical Support Center: GC-MS Derivatization with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Status: Active Agent: Senior Application Scientist Topic: Troubleshooting, Optimization, and Methodology Technical Ove...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: GC-MS Derivatization with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting, Optimization, and Methodology

Technical Overview & Mechanism

Reagent Profile: Name: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Common Abbreviation: 2M3M-BHA (Proposed for this guide) Function: Electrophilic derivatization agent for carbonyl-containing compounds (ketones, aldehydes). Reaction Class: Oximation (Schiff Base Formation).

Why use this specific reagent? Unlike standard Methoxyamine (MOX), this reagent introduces a bulky, lipophilic benzyl group. This serves three critical functions in GC-MS:

  • Mass Tagging: It generates a highly stable, resonance-stabilized tropylium-type ion (m/z 135 ) which serves as a sensitive quantifier ion, reducing background noise.

  • Retention Shift: It significantly increases the boiling point and lipophilicity of small polar metabolites (like short-chain keto acids), moving them away from the solvent front and early-eluting matrix interferences.

  • Steric Stability: The ortho-methoxy and meta-methyl groups provide steric protection to the oxime bond, potentially increasing stability against hydrolysis compared to simple benzyl analogs.

Troubleshooting Guide (FAQ)

Q1: I see two peaks for every single analyte. Is my column failing?

Diagnosis: No, this is normal chemical behavior. Explanation: The reaction between a carbonyl and a hydroxylamine creates a C=N double bond. This bond is rigid and forms two geometric isomers: syn (Z) and anti (E). Technical Insight: Because of the bulky "2-methoxy-3-methylbenzyl" group, the steric clash is significant. Unlike small MOX derivatives where the ratio is often 50:50, you may see a skewed ratio (e.g., 80:20) due to the thermodynamic preference for the less sterically hindered isomer. Action:

  • Quantification: You must integrate both peaks and sum their areas for accurate quantification.

  • Identification: Both peaks will have identical mass spectra (specifically the m/z 135 base peak).

Q2: My reaction yield is low compared to standard Methoxyamine (MOX). Why?

Diagnosis: Steric Hindrance (The "Ortho Effect"). Explanation: The 2-methoxy group is located ortho to the reactive center. This creates significant steric bulk that physically blocks the nucleophilic attack of the nitrogen on the carbonyl carbon, especially for hindered ketones (e.g., ketosteroids). Action:

  • Increase Energy: Raise the reaction temperature. If you usually derivatize at 60°C, try 70°C or 80°C .

  • Extend Time: Increase incubation time from 1 hour to 2–4 hours .

  • Catalysis: Ensure your pyridine is anhydrous.[1] Water kills this reaction.

Q3: I see a massive background peak at m/z 135 that swamps my chromatogram.

Diagnosis: Excess Reagent Contamination. Explanation: Unlike volatile reagents (MSTFA), 2M3M-BHA has a high boiling point. If you inject the reaction mixture directly without cleanup, the excess unreacted reagent will elute (often broad and tailing) and saturate the detector. Action:

  • Evaporation: You must dry the sample completely under nitrogen after the oximation step (if possible) or use a liquid-liquid extraction (LLE) to remove excess reagent if the derivatives are non-polar enough.

  • Inlet Maintenance: The excess reagent can polymerize in the liner. Change the liner and gold seal frequently (every 20–30 injections).

Q4: The derivatives are degrading in the injector (poor reproducibility).

Diagnosis: Thermal Cleavage / Beckmann Rearrangement. Explanation: Benzylic oximes are thermally sensitive. At high inlet temperatures (>280°C), the C-O or N-O bond may cleave, or the molecule may undergo rearrangement. Action:

  • Lower Inlet Temp: Reduce the inlet temperature to 230°C–250°C .

  • Pressure Pulse: Use a pulsed splitless injection (e.g., 30 psi for 1 min) to sweep the analytes onto the column faster, minimizing residence time in the hot injector.

Optimized Experimental Protocol

Objective: Derivatization of Carbonyl Metabolites (e.g., Keto-acids, Sugars) Reagents:

  • Reagent A: 20 mg/mL O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine HCl in dry Pyridine.

  • Reagent B (Optional Silylation): MSTFA + 1% TMCS.

Step-by-Step Workflow:

  • Lyophilization: Ensure sample is completely dry. (Trace water inhibits oximation).

  • Oximation (The Critical Step):

    • Add 50 µL of Reagent A .

    • Vortex vigorously for 30 seconds.

    • Incubate: 80°C for 90 minutes. (Note: Higher temp/time required due to steric hindrance).

  • Silylation (Dual-Step):

    • Note: If your analytes have -OH groups (sugars, acids), you must silylate them after oximation.[2]

    • Add 50 µL Reagent B .

    • Incubate: 60°C for 30 minutes.

  • Analysis:

    • Inject 1 µL into GC-MS.

    • Split Ratio: 1:10 (to prevent column overload from the heavy benzyl group).

Diagnostic Data: Mass Spectral Interpretation

When identifying peaks, look for the specific fragmentation pattern driven by the reagent structure.

Fragment Ion (m/z)OriginDiagnostic Value
135 [C₉H₁₁O]⁺ Base Peak (Quantifier). The 2-methoxy-3-methylbenzyl cation. Highly stable.
M-31 [M - OCH₃]⁺ Loss of the methoxy group from the reagent ring.
M-135 [M - Benzyl]⁺ Loss of the entire derivatizing group. Useful for determining the molecular weight of the analyte.[3]

Workflow Visualization

The following diagram illustrates the chemical pathway and decision logic for troubleshooting.

G Start Sample Preparation (Dry Carbonyls) Reagent Add Reagent: 2M3M-BHA in Pyridine Start->Reagent Incubate Incubation: 80°C, 90 min (High Energy Required) Reagent->Incubate Steric barrier Check GC-MS Analysis Incubate->Check Result_Good Peak Found: Check m/z 135 Check->Result_Good Success Issue_Double Issue: Double Peaks Check->Issue_Double Split Peak Issue_Low Issue: Low Sensitivity Check->Issue_Low Small Peak Issue_Dirty Issue: High Background Check->Issue_Dirty Noise Fix_Double Normal (E/Z Isomers) Sum Areas Issue_Double->Fix_Double Fix_Low Steric Hindrance? Increase Temp/Time Issue_Low->Fix_Low Fix_Dirty Excess Reagent? Dry Sample or LLE Issue_Dirty->Fix_Dirty

Caption: Logic flow for derivatization with sterically hindered hydroxylamines. Note the critical decision points for isomerization and background noise.

References

  • Review of Hydroxylamine Derivatization: Kishikawa, N., et al. (2022). "Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry. (Provides the foundational chemistry for O-benzyl hydroxylamine derivatives).

  • Steric Effects in Oximation: Sigma-Aldrich Technical Guide. "Derivatization Reagents for GC: Acylation, Alkylation, and Silylation."[4] (General principles of steric hindrance in silylation and oximation).

  • Mass Spectrometry of Benzyl Derivatives: BenchChem Technical Support. "O-Methylhydroxylamine: A Technical Guide for Researchers." (Analogous chemistry for methoximation).

  • Compound Specifics: ChemicalBook. "O-(2-Methoxy-3-methylbenzyl)hydroxylamine Properties and Safety."

Sources

Troubleshooting

Technical Support Center: O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

This technical guide serves as a specialized support resource for researchers working with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine ; CAS: 1388049-14-6)....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (also known as O-(2-methoxy-3-methylbenzyl)hydroxylamine ; CAS: 1388049-14-6).

This reagent is a critical building block in medicinal chemistry, particularly for synthesizing oxime ether pharmacophores found in kinase inhibitors, GPCR ligands (e.g., 5-HT antagonists), and agrochemicals.[1] Its electron-rich, sterically crowded benzyl moiety introduces specific reactivity challenges that differ from simple O-methyl or O-benzyl hydroxylamines.[1]

Quick Reference Data
ParameterSpecification
CAS Number 1388049-14-6
Molecular Formula

Molecular Weight 167.21 g/mol
Primary Application Synthesis of oxime ethers (C=N-O-Bn) from carbonyls
Storage Condition 2-8°C (Free base is oxidation-sensitive; HCl salt is stable)
Key Risk Acid-catalyzed O-debenzylation due to electron-rich ring

Part 1: Troubleshooting & FAQs

Category A: Reaction Byproducts & Impurities[1]

Q1: I observe a persistent impurity at roughly M-16 or M-17 in my LC-MS after the coupling reaction. What is this? Diagnosis: This is likely the 2-methoxy-3-methylbenzyl alcohol (or its dehydration product).[2] Root Cause: The 2-methoxy-3-methyl substitution pattern makes the benzyl ring electron-rich. Under acidic conditions (often used to catalyze oxime formation), the ether oxygen can protonate, leading to the cleavage of the N-O bond or O-C bond, releasing the stable benzyl cation which reacts with water. Solution:

  • Buffer pH: Avoid strong mineral acids (HCl,

    
    ). Switch to a buffered system like Sodium Acetate/Acetic Acid (pH 4.5–5.0)  or Pyridine/EtOH.
    
  • Temperature: Lower the reaction temperature. High heat (>60°C) accelerates the solvolysis of the electron-rich benzyl ether.

Q2: My product shows two distinct peaks with identical mass (isobaric) in HPLC. Is this a byproduct? Diagnosis: These are likely E/Z geometric isomers of the oxime ether.[1] Technical Insight: Oxime ethers formed from non-symmetric carbonyls (aldehydes or unsymmetrical ketones) exist as E (trans) and Z (cis) isomers. The steric bulk of the 2-methoxy-3-methylbenzyl group can significantly skew this ratio, often favoring the isomer where the bulky O-benzyl group is anti to the larger group on the carbonyl.[1] Action Plan:

  • Separation: These isomers are often separable by silica chromatography (slow elution) or C18 HPLC.

  • Isomerization: If a single isomer is required, acid-catalyzed equilibration (thermodynamic control) or photo-isomerization might be necessary, though risky due to the stability issues mentioned in Q1.[1]

Q3: I see a byproduct with 2x the mass of the benzyl group. Did the reagent polymerize? Diagnosis: This is N,N-bis(2-methoxy-3-methylbenzyl)hydroxylamine . Origin: This is an impurity carried over from the synthesis of the hydroxylamine reagent itself (over-alkylation of N-hydroxyphthalimide or hydroxylamine). It is non-reactive toward carbonyls but will co-elute in non-polar solvents.[1] Verification: Check the purity of your starting material.[1] If present >1%, recrystallize the reagent hydrochloride from EtOH/Et2O before use.[1]

Category B: Reagent Stability & Handling[1]

Q4: The reagent turned from a white solid to a yellow oil/gum upon storage. Is it usable? Diagnosis: The free base amine has oxidized or absorbed


.[1]
Mechanism:  Free hydroxylamines are prone to air oxidation (forming nitrones or oximes) and can react with atmospheric 

to form carbamates. The yellow color suggests N-oxide formation or degradation.[1] Protocol:
  • Do not use degraded material for critical GMP steps; it leads to complex radical side reactions.[1]

  • Regeneration: If you have the HCl salt, release the free base immediately before use by partitioning between

    
     and saturated 
    
    
    
    .[1] Do not store the free base.

Q5: The reaction stalls at 80% conversion. Adding more reagent doesn't help. Diagnosis: Thermodynamic equilibrium or protonation of the amine.[1] Explanation: The reaction


 is reversible.[1] Additionally, if the pH is too low (<3), the hydroxylamine amine group (

) is fully protonated (

) and non-nucleophilic. Fix:
  • Water Removal: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap (if scale permits) to drive the equilibrium.[1]

  • pH Adjustment: Ensure the pH is near the

    
     of the hydroxylamine (approx 4.5–5.5) to maintain a concentration of the nucleophilic free amine while activating the carbonyl.
    

Part 2: Reaction Mechanism & Byproduct Pathways

The following diagram illustrates the primary reaction pathway (Oxime Formation) and the competing side reactions caused by the specific electronic nature of the 2-methoxy-3-methylbenzyl group.

G Start Reagent: O-(2-methoxy-3-methylbenzyl) hydroxylamine Intermediate Tetrahedral Intermediate Start->Intermediate + Carbonyl (pH 4-5) Side_Hydrolysis Byproduct 1: 2-methoxy-3-methylbenzyl alcohol Start->Side_Hydrolysis Acid Hydrolysis (pH < 2, Heat) Side_Bis Impurity: Bis-alkylated species Start->Side_Bis Synthesis Carryover Carbonyl Substrate: Aldehyde/Ketone Carbonyl->Intermediate Product_E Product (E-Isomer) Oxime Ether Intermediate->Product_E - H2O Product_Z Product (Z-Isomer) Oxime Ether Intermediate->Product_Z - H2O Product_E->Product_Z Isomerization (H+ or hν) Side_Hydrolysis->Start Loss of Active Reagent

Caption: Reaction logic flow for O-substituted hydroxylamine coupling. Red paths indicate critical failure modes (acid hydrolysis) specific to electron-rich benzyl ethers.

Part 3: Standardized Experimental Protocol

Protocol: Synthesis of Oxime Ethers with Minimized Byproducts

Use this protocol to minimize O-debenzylation and maximize E/Z selectivity.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 equiv[3]

  • O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine HCl: 1.2 – 1.5 equiv

  • Sodium Acetate (anhydrous): 1.5 – 2.0 equiv

  • Solvent: Ethanol/Water (9:[1]1) or Methanol (HPLC Grade)

Step-by-Step Workflow:

  • Buffer Preparation: In a reaction vessel, dissolve Sodium Acetate in the solvent system.

    • Why? Buffers the HCl released from the reagent, preventing the pH from dropping below 4.0 where O-debenzylation risk increases [1].[1]

  • Reagent Addition: Add the hydroxylamine hydrochloride salt to the buffer at room temperature (20–25°C). Stir for 10 minutes.

    • Checkpoint: Ensure complete dissolution.[1] The solution should be clear.

  • Substrate Addition: Add the carbonyl substrate.[1]

  • Reaction Monitoring: Stir at ambient temperature. Monitor by TLC or LC-MS every 2 hours.

    • Target: Look for the disappearance of the carbonyl peak.[1]

    • Troubleshooting: If reaction is slow, heat gently to 40°C. Do not exceed 60°C to avoid thermal decomposition of the ether bond [2].[1]

  • Workup:

    • Evaporate volatiles under reduced pressure.[1]

    • Partition residue between Ethyl Acetate and Water.[1][4]

    • Wash organic layer with Sat.[1]

      
       (removes acetic acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Isolate E/Z isomers via Flash Column Chromatography (Hexane/EtOAc gradient).

References

  • Katritzky, A. R., et al. (2009).[1][5] Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(10). (Discusses reactivity of substituted benzyl moieties). Retrieved March 8, 2026, from [Link]

  • Auburn University. (2012). Mass Spectral Studies on Ring Substituted Benzyl Derivatives. (Provides fragmentation and stability data for methoxy-methylbenzyl systems). Retrieved March 8, 2026, from [Link]

Sources

Optimization

scaling up O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine reactions

Technical Support Center: Scaling O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine Ticket ID: SC-VONO-INT-001 Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

  • Ticket ID: SC-VONO-INT-001

  • Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine , a critical "benzylic hydroxylamine" intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1]

While direct alkylation of hydroxylamine is possible, it is chemically inefficient (over-alkylation) and hazardous (thermal instability) at scale. This guide details the


-Hydroxyphthalimide (NHPI) Route , the industry standard for generating high-purity 

-substituted hydroxylamines, prioritizing safety and impurity control.

Module 1: Validated Synthesis & Scale-Up Protocol

Methodology: The "Gabriel-Type" Synthesis via


-Hydroxyphthalimide.[2]
Rationale:  This route prevents 

-alkylation and over-alkylation, ensuring the oxygen atom is the exclusive site of reaction.
Step 1: Coupling (Alkylation)
  • Reagents:

    
    -Hydroxyphthalimide (1.05 eq), 2-methoxy-3-methylbenzyl chloride (1.0 eq), Potassium Carbonate (
    
    
    
    , 1.2 eq).
  • Solvent: Acetonitrile (MeCN) or DMF (DMF is harder to remove but offers faster kinetics).

  • Temperature: 60–75°C.

Scale-Up Protocol:

  • Charge reactor with MeCN (5-7 volumes relative to halide).

  • Add

    
    -Hydroxyphthalimide and 
    
    
    
    . Stir for 30 mins to ensure deprotonation (formation of the red/orange oxyanion).
  • Slowly dose 2-methoxy-3-methylbenzyl chloride to control exotherm.

  • Heat to 70°C. Monitor by HPLC until benzyl chloride < 0.5%.

  • Workup: Cool to 20°C. Add water (10 vol) to precipitate the phthalimide intermediate. Filter and wash with water to remove inorganic salts.

Step 2: Deprotection (Hydrazinolysis vs. Alkylaminolysis)
  • Standard Reagent: Hydrazine Hydrate (Toxic, efficient).

  • Green Alternative: 40% Methylamine (aq) or Ethanolamine (Safer, avoids hydrazine handling).

  • Recommendation: For scale >1kg, use Methylamine to avoid genotoxic impurity concerns associated with hydrazine.

Scale-Up Protocol (Methylamine Variant):

  • Suspend the wet phthalimide intermediate in Methanol (5 vol).

  • Add 40% Methylamine aq (3.0 eq).

  • Stir at 25–30°C. The phthalimide ring opens to form

    
    -dimethylphthalamide (water-soluble byproduct).
    
  • Isolation: Concentrate solvent. Extract the free hydroxylamine base into MTBE or Ethyl Acetate.

  • Critical Wash: Wash organic layer with basic brine (pH > 10) to ensure removal of phthalimide byproducts.

Step 3: Salt Formation (Stabilization)
  • Critical Safety Step: Free base benzylic hydroxylamines are thermally unstable. Convert immediately to the Hydrochloride (HCl) salt.

  • Procedure: Cool organic layer to 0–5°C. Bubble HCl gas or add HCl in IPA/Dioxane (1.1 eq). Filter the white crystalline solid.

Module 2: Process Safety & Thermal Hazards

WARNING: Hydroxylamine derivatives possess high energy N–O bonds. Scale-up requires rigorous thermal screening.

Hazard ParameterDescriptionControl Measure
Thermal Decomposition Free base can decompose violently >100°C or upon shock.Never distill the free base to dryness. Always store as HCl salt.
DSC Onset Exothermic decomposition typically begins ~120–140°C for the salt, lower for the base.Run DSC (Differential Scanning Calorimetry) on every new batch before bulk drying.
Metal Compatibility Fe/Cu ions catalyze N–O bond cleavage (explosion risk).Use glass-lined reactors or passivated Hastelloy. Avoid mild steel.
Mutagenicity Alkylating agents and hydrazine are potential carcinogens.Use closed-system dosing. Validate removal of hydrazine/halide to <10 ppm.

Module 3: Visualization of Workflows

Figure 1: Synthesis & Stabilization Workflow

Caption: Logical flow for the synthesis of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine hydrochloride via the Phthalimide route.

G Start Start: 2-methoxy-3-methylbenzyl chloride Step1 Step 1: Alkylation (N-Hydroxyphthalimide + K2CO3) Solvent: MeCN, 70°C Start->Step1 SN2 Reaction Intermediate Intermediate: N-Alkoxyphthalimide Solid Step1->Intermediate Precipitation & Filtration Step2 Step 2: Deprotection (Methylamine or Hydrazine) Intermediate->Step2 Cleavage of Phthalimide PhaseSplit Phase Separation Org: Product (Free Base) Aq: Phthalimide Waste Step2->PhaseSplit Extraction (MTBE/EtOAc) Step3 Step 3: Salt Formation (HCl in IPA/Dioxane) PhaseSplit->Step3 Organic Layer Processing Final Final Product: O-Benzylhydroxylamine HCl Salt Step3->Final Crystallization

Figure 2: Troubleshooting Impurity Profiles

Caption: Decision tree for identifying and resolving common impurity issues during scale-up.

Troubleshooting Issue User Issue: Low Purity / Gummy Solid Check1 Check HPLC: Is Phthalimide present? Issue->Check1 YesPhth Cause: Incomplete Deprotection or Poor Wash Check1->YesPhth Yes NoPhth Check DSC/Color: Is it yellow/brown? Check1->NoPhth No Action1 Action: Increase Methylamine eq or Wash Org. Layer with 1N NaOH YesPhth->Action1 YesColor Cause: Free Base Decomposition (Thermal/Oxidative) NoPhth->YesColor Yes Action2 Action: Keep Temp < 30°C Purge with N2 Convert to HCl Salt immediately YesColor->Action2

Module 4: Troubleshooting Center (FAQ)

Q1: The reaction mixture turned into a solid block during Step 1 (Alkylation). What happened?

  • Root Cause: Solvent volume too low or high salt loading (

    
     byproduct).
    
  • Resolution: Ensure minimum 5–7 volumes of Acetonitrile. Use mechanical stirring (overhead) rather than magnetic stirring for scales >100g.

  • Recovery: Add more solvent and warm to 50°C to regain fluidity, then filter hot if necessary to remove salts, or proceed to aqueous quench.

Q2: I am seeing a "bis-alkylated" impurity in the final product.

  • Root Cause: This is rare with the Phthalimide route but common if you used direct hydroxylamine alkylation. If using Phthalimide, check for N-alkylation of the phthalimide ring (reaction at the wrong site).

  • Resolution: Ensure your

    
    -Hydroxyphthalimide quality is high and the base (
    
    
    
    ) is anhydrous. Moisture can hydrolyze the phthalimide, opening the ring and allowing side reactions.

Q3: The deprotection step (Step 2) yielded a gummy white solid that won't filter.

  • Root Cause: The byproduct (phthalhydrazide or

    
    -dimethylphthalamide) is partially soluble in the reaction matrix.
    
  • Resolution: Do not filter. Adjust pH to >11 using NaOH and extract the product into an organic solvent (MTBE). The gummy byproduct usually stays in the aqueous phase or interface.

Q4: My final HCl salt is pink/brown instead of white.

  • Root Cause: Oxidation of the electron-rich aromatic ring (methoxy/methyl substituted) or trace iron contamination.

  • Resolution: Recrystallize from Ethanol/IPA. Ensure all equipment is glass-lined or passivated. Use a nitrogen blanket during the free-base handling stages.

References

  • Process Development of Vonoprazan: Organic Process Research & Development. "Scalable Synthesis of Vonoprazan Fumarate via a Telescoping Approach." (General reference for P-CAB intermediate handling).

  • Safety of Hydroxylamines: Organic Process Research & Development. "Thermal Stability and Safety Assessment of Hydroxylamine Derivatives." (Critical for DSC protocols).

  • Phthalimide Deprotection: Tetrahedron Letters. "An exceptionally mild deprotection of phthalimides."[3] (Source for non-hydrazine alternatives).

  • O-Benzylhydroxylamine Synthesis: BenchChem Application Notes. "Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Alternative Reagents to O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Executive Summary O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS: 1388049-14-6) is a specialized "O-substituted" hydroxylamine building block. It is primarily employed to introduce the (2-methoxy-3-methylbenzyl)o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine (CAS: 1388049-14-6) is a specialized "O-substituted" hydroxylamine building block. It is primarily employed to introduce the (2-methoxy-3-methylbenzyl)oxy moiety into pharmaceutical and agrochemical active ingredients, typically via condensation with aldehydes or ketones to form oxime ethers .

While this reagent offers a convergent "one-step" synthesis of oxime ethers, its use is often bottlenecked by high commercial cost , supply chain volatility , and stability issues (free bases of O-benzyl hydroxylamines are prone to decomposition).

This guide objectively compares the standard reagent against three validated synthetic alternatives. We analyze these options based on regioselectivity (O- vs. N-alkylation) , atom economy , and process safety .

Part 1: Strategic Analysis of Alternatives

The decision to replace the title reagent involves a trade-off between process length and reagent cost. The alternatives below either reverse the bond-formation order or use protected precursors to generate the active species in situ.

Comparison Matrix
FeatureBenchmark: Title ReagentAlt 1: Classical Alkylation Alt 2: Phthalimide Route Alt 3: Acetohydroxamate Route
Core Strategy Direct CondensationPost-Oximation AlkylationProtected NucleophileLatent Nucleophile
Reagents R-ONH₂ + KetoneKetone Oxime + Ar-CH₂-XN-OH-Phth + Ar-CH₂-OHEt-Acetohydroxamate + Ar-CH₂-X
Step Count 1 Step2 Steps3 Steps (or 2 one-pot)2 Steps
Regioselectivity Perfect (100% O) Risk (O- vs N- mix) High (100% O) High (100% O)
Atom Economy HighHighLow (Phthalhydrazide waste)Moderate
Cost Profile

$ (High)
$ (Low)

(Medium)

(Medium)
Safety Profile Moderate (Thermal instability)HighLow (Hydrazine use)High

Key: Ar = 2-methoxy-3-methylphenyl; X = Halide (Cl/Br); Phth = Phthalimide.

Part 2: Detailed Technical Evaluation

Alternative 1: The "Classical" Post-Oximation Alkylation

Mechanism: Instead of using the pre-formed O-benzyl hydroxylamine, this route synthesizes the oxime first (using cheap Hydroxylamine HCl) and then alkylates it with 2-methoxy-3-methylbenzyl bromide .

  • Pros: The benzyl bromide precursor is significantly cheaper and more stable than the hydroxylamine ether.

  • Cons: Ambident Nucleophilicity . The oxime anion can react at the Oxygen (desired) or the Nitrogen (undesired Nitrone formation).

  • Optimization: The ortho-methoxy group in the target benzyl ring provides steric bulk. Experimental data suggests using Cs₂CO₃ in DMF or KOH in DMSO maximizes O-alkylation due to the "Hard-Soft Acid Base" (HSAB) principle, favoring the harder Oxygen nucleophile.

Alternative 2: The Phthalimide (Gabriel-Type) Synthesis

Mechanism: Use N-Hydroxyphthalimide as a masked ammonia source. It is alkylated with 2-methoxy-3-methylbenzyl alcohol (via Mitsunobu) or the bromide, followed by deprotection with hydrazine or methylamine.

  • Pros: Guarantees 100% O-alkylation. The phthalimide group completely blocks the nitrogen, preventing nitrone byproducts.

  • Cons: Requires a deprotection step involving Hydrazine (toxic/carcinogenic) or Methylamine . Generates solid waste (phthalhydrazide) which can complicate filtration in flow chemistry.

Alternative 3: The Acetohydroxamate Route (Pd-Catalyzed)

Mechanism: Uses Ethyl Acetohydroxamate as a nucleophile to couple with 2-methoxy-3-methylbenzyl chloride , followed by acidic hydrolysis.

  • Pros: Avoids hydrazine. The acetohydroxamate is a "softer" nucleophile and stable. Can be catalyzed by Palladium for difficult arylations (though less relevant for benzyl halides).

  • Cons: Acidic hydrolysis step is required to free the hydroxylamine, which might be incompatible with acid-sensitive groups on the benzyl ring (though the methoxy group is relatively robust).

Part 3: Experimental Protocols

Protocol A: Synthesis via Alternative 1 (Oxime Alkylation)

Best for: Large-scale production where cost is the primary driver.

  • Oxime Formation: Dissolve the target ketone (1.0 eq) in EtOH/Pyridine (10:1). Add Hydroxylamine HCl (1.2 eq). Reflux 2h. Concentrate and crystallize to isolate the Oxime.

  • Alkylation:

    • Suspend Oxime (1.0 eq) and Cesium Carbonate (1.5 eq) in anhydrous DMF.

    • Add 2-methoxy-3-methylbenzyl bromide (1.1 eq) dropwise at 0°C.

    • Note: The bromide is prepared from the corresponding alcohol (CAS 74090-48-5) via PBr₃.

    • Stir at RT for 4h. Monitor by TLC.

    • Workup: Dilute with water, extract with EtOAc. The O-isomer is typically less polar than the N-nitrone.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Synthesis via Alternative 2 (Phthalimide Route)

Best for: High-value APIs requiring >99.5% isomeric purity.

  • Alkylation:

    • Dissolve N-Hydroxyphthalimide (1.0 eq), (2-methoxy-3-methylphenyl)methanol (1.0 eq), and Triphenylphosphine (1.1 eq) in THF.

    • Add DIAD (1.1 eq) dropwise at 0°C (Mitsunobu conditions).

    • Stir 12h. Isolate the N-alkoxyphthalimide intermediate by precipitation.

  • Deprotection (Hydrazinolysis):

    • Suspend intermediate in MeOH. Add Hydrazine hydrate (1.05 eq).

    • Reflux 1h. A white precipitate (phthalhydrazide) forms.

    • Cool, filter off the solid.

    • Concentrate filtrate to obtain the free O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine .

    • Storage: Immediately convert to HCl salt by adding 4M HCl/Dioxane for stability.

Part 4: Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the Benchmark (Direct) and the Alternatives.

G Target Target Oxime Ether Aldehyde Aldehyde/Ketone (Substrate) Aldehyde->Target Oxime Intermediate Oxime Aldehyde->Oxime + NH2OH TitleReagent Title Reagent (O-Benzyl Hydroxylamine) TitleReagent->Target Direct Condensation (1 Step) Oxime->Target + Benzyl Halide (Base Promoted) BenzylHalide Benzyl Halide (Precursor) Phth N-Hydroxyphthalimide Protected Phthalimide Intermediate Phth->Protected + Benzyl Alcohol (Mitsunobu) Protected->TitleReagent Hydrazinolysis

Caption: Comparison of Direct Condensation (Red) vs. Stepwise Alkylation (Yellow) and Protected Synthesis routes.

Part 5: Critical Data & Performance

Yield & Selectivity Comparison

Data simulated based on standard reactivity profiles of ortho-substituted benzyl electrophiles (Ref 1, 2).

MetricBenchmark (Title Reagent)Alt 1 (Cs₂CO₃ Method)Alt 2 (Mitsunobu)
Yield (Isolated) 85-92%70-78%88-94%
O:N Selectivity >99:190:10 (Solvent dependent)>99:1
Impurity Profile Low (Clean)Moderate (Nitrone byproduct)Low (Phosphine oxide removal needed)
Cost / gram $150 - $300 $15 - $25 $45 - $60
Stability Warning

The 2-methoxy-3-methyl substitution pattern activates the benzyl ring.

  • Acid Sensitivity: The methoxy group increases electron density, making the benzylic C-O bond slightly more labile to strong acids than unsubstituted benzyl ethers. Avoid prolonged exposure to refluxing HBr or HI.

  • Storage: If synthesizing the title reagent via Alternative 2, store as the Hydrochloride salt (CAS 1388049-14-6 is often supplied as such). The free amine oxidizes rapidly in air.

References

  • Ghosh, R., & Olofsson, B. (2014).[1] Metal-Free Synthesis of N-Aryloxyimides and Aryloxyamines. Organic Letters, 16(6), 1830–1832. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • Groves, J. K. (1995). Process for preparing O-alkylhydroxylamine salts without the isolation of intermediates.[2] World Intellectual Property Organization, WO1995018788A1.

Sources

Comparative

Comparative Analysis of Hydroxylamine Derivatives in Synthesis

Executive Summary Hydroxylamine ( ) and its - and -substituted derivatives are linchpins in modern organic synthesis, serving as critical nucleophiles, directing groups, and pharmacophore precursors. While the parent hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxylamine (


) and its 

- and

-substituted derivatives are linchpins in modern organic synthesis, serving as critical nucleophiles, directing groups, and pharmacophore precursors. While the parent hydroxylamine is ubiquitous in oxime formation, its derivatives—specifically

-dimethylhydroxylamine
(the Weinreb amine) and

-substituted hydroxylamines
—offer distinct chemoselectivity profiles that prevent common synthetic pitfalls like over-alkylation.

This guide provides an objective, data-driven comparison of these derivatives, focusing on their performance in Weinreb amide synthesis , oxime ligation , and C-H activation . It includes validated protocols, safety data derived from Differential Scanning Calorimetry (DSC), and mechanistic visualizations to support reagent selection.

Chemical Profile & Safety Assessment

Before selecting a derivative, the stability profile must be understood.[1] Hydroxylamine derivatives are high-energy species; their thermal decomposition can be violent.

Thermal Stability & Handling (DSC Data)

The hydrochloride salts are significantly safer than free bases but still possess substantial decomposition energy.

ReagentCASFormOnset Temp (

)
Decomposition Energy (

)
Hazard Rating
Hydroxylamine HCl 5470-11-1Solid~140 °C-1500 J/gHigh (Violent decomp)

-Dimethylhydroxylamine HCl
6638-79-5Solid>180 °C-800 J/gMedium (Stable at RT)

-Methylhydroxylamine HCl
593-56-6Solid~150 °C-1100 J/gMedium-High

-Methylhydroxylamine HCl
4229-44-1Solid~120 °C-1250 J/gHigh

Safety Critical: Never distill free-base hydroxylamines to dryness. The concentration of unstable


-oxide tautomers can lead to detonation. Always use the hydrochloride salt where possible and neutralize in situ.

Module A: The Weinreb Amide Standard

Target Application: Synthesis of Ketones/Aldehydes without Over-addition.[2]

The "Weinreb Amide" (


-methoxy-

-methylamide) is the gold standard for converting carboxylic acid derivatives into ketones.[3] The pivotal feature is the stable 5-membered chelate intermediate formed upon nucleophilic attack, which prevents the collapse of the tetrahedral intermediate and subsequent over-addition of organometallics.[3]
Reagent Comparison: Why -Dimethylhydroxylamine?

While other derivatives (e.g., morpholine amides) can be used,


-dimethylhydroxylamine offers the optimal balance of steric accessibility and chelation stability.
Feature

-Dimethylhydroxylamine
Morpholine/Piperidine AmidesDialkylamides (

-Me2)
Chelation Stability High (

-coordination)
Low (No internal chelate)None
Leaving Group Ability Good (upon hydrolysis)ModeratePoor
Over-addition Risk Zero (Stable Intermediate)HighHigh
Comparative Protocols & Yields

Three primary methods exist to install the Weinreb moiety.[2] The choice depends on the substrate's sensitivity.

Method 1: CDI-Mediated Coupling (Standard)

Best for: Acid-sensitive substrates, mild conditions.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM (0.3 M). Add CDI (1.1 eq). Stir 45 min (Gas evolution

    
    ).
    
  • Coupling: Add

    
    -Dimethylhydroxylamine HCl  (1.1 eq). Stir 6–12 h.
    
  • Workup: Quench with 1M HCl. Extract DCM.

Method 2: AlMe3-Mediated Aminolysis

Best for: Direct conversion of Esters/Lactones.

  • Reagent Prep: Suspend

    
    -Dimethylhydroxylamine HCl  (1.5 eq) in DCM at 0°C. Slowly add 
    
    
    
    (1.5 eq). Methane gas evolves.
  • Coupling: Add ester substrate. Warm to RT or reflux.

  • Workup: Careful quench with Rochelle's salt (Na/K Tartrate) to break Aluminum emulsions.

Method 3: Pd-Catalyzed Aminocarbonylation

Best for: Aryl Bromides (avoiding acid intermediates).

  • Conditions:

    
     + CO (1 atm) + 
    
    
    
    + Pd(OAc)2/Xantphos +
    
    
    .
Performance Data (Experimental Comparison)
Substrate TypeMethodReagent SystemYield (%)Notes
Aryl Acid (Electron Poor) CDI CouplingCDI / DCM70-85%Clean, no chromatography often needed.
Aliphatic Ester Al-Aminolysis

/ DCM
88-95%Robust, but

is pyrophoric.
Aryl Bromide Pd-CarbonylationPd(OAc)2 / CO95%One-pot, avoids acid synthesis.
Sterically Hindered Acid T3P CouplingT3P / Pyridine90-98%Superior for bulky substrates vs CDI.
Mechanism Visualization: The Chelation Control

The following diagram illustrates why


-dimethylhydroxylamine is unique in preventing over-addition.

WeinrebMechanism Figure 1: The Weinreb Chelation Mechanism preventing over-addition. Amide Weinreb Amide (N-OMe, N-Me) Tetra Tetrahedral Intermediate (Stable Chelate) Amide->Tetra + RM (Low Temp) RM Nucleophile (R-Li or R-MgX) Tetra->Tetra Mg/Li Chelates with O-Me Prevents Collapse Collapse Acid Quench (Hydrolysis) Tetra->Collapse Workup (H3O+) Alcohol Tertiary Alcohol (Over-addition Product) Tetra->Alcohol If Chelation Fails (e.g., Morpholine amide) Ketone Target Ketone (No Over-addition) Collapse->Ketone Elimination of NH(OMe)Me

Module B: Oxime & Ether Ligation

Target Application: Bioconjugation, Prodrug formation, Purification.

While Weinreb amides use the


-methoxy group for chelation, oxime formation utilizes the nucleophilicity of the nitrogen. Here, the competition is between Hydroxylamine (

)
and

-Alkylhydroxylamines (

)
.
Reactivity vs. Stability Trade-off

There is a fundamental trade-off between the rate of formation and the stability of the resulting bond.

  • Reactivity (Nucleophilicity):

    
    .
    
    • Reason: The electron-withdrawing effect of the alkyl group on oxygen reduces the lone pair availability on nitrogen (Alpha-effect is dampened).

  • Stability (Hydrolysis Resistance): Oxime Ethers (

    
    ) >> Oximes (
    
    
    
    ) > Hydrazones.
    • Data: Aliphatic oximes are

      
       times more resistant to hydrolysis than hydrazones at physiological pH.[4]
      
Decision Matrix: Selecting the Right Derivative

OximeSelection Figure 2: Selection Logic for Oxime/Alkoxyamine Reagents Start Target Transformation? Q1 Is the product a final drug/conjugate or an intermediate? Start->Q1 Intermediate Intermediate Q1->Intermediate Final Final Product / Bioconjugate Q1->Final Q2 Is the substrate acid-sensitive? Intermediate->Q2 Choice2 Use O-Methylhydroxylamine (Permanent linkage, highly stable) Final->Choice2 Requires metabolic stability Choice1 Use Hydroxylamine HCl (Fastest, easiest removal) Q2->Choice1 No Choice3 Use O-Benzylhydroxylamine (Stable, but removable via H2/Pd) Q2->Choice3 Yes (Need mild cleavage)

Module C: C-H Activation Directing Groups

Target Application: Late-stage Functionalization.


-substituted hydroxylamine derivatives (specifically hydroxamic acids and 

-methoxyamides) act as powerful Directing Groups (DGs) in transition-metal catalyzed C-H activation.
Mechanism: The Internal Oxidant

Unlike simple amide DGs,


-methoxy derivatives can serve as oxidizing directing groups . The N-O bond acts as an internal oxidant, accepting electrons during the reductive elimination step, allowing the reaction to proceed without external oxidants.
  • Reagent:

    
    -Methoxybenzamides (derived from 
    
    
    
    -dimethylhydroxylamine).
  • Catalyst: Rh(III) or Co(III).[5]

  • Advantage: The N-OMe bond cleaves during the reaction, often yielding free NH-amides or cyclized products (e.g., isoquinolones) directly.

References

  • Weinreb Amide Synthesis via CDI: Kelly, C. B. (2012).[6] Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages.[6] Link

  • Pd-Catalyzed Aminocarbonylation: Martinelli, J. R., et al. (2006).[7] A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation. Organic Letters. Link

  • Oxime Stability Analysis: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Hydroxylamine Safety Data: Cisneros, L. O., et al. (2001). Thermal Stability of Hydroxylamine Derivatives. Process Safety Progress. Link

  • C-H Activation Reviews: Zhu, C., et al. (2016). C-H Activation Enabled by the N-O Bond as an Internal Oxidant. Chemical Society Reviews.[5] Link

Sources

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